molecular formula C10H10N2O4S B2791182 4-[(2-Cyanoethyl)sulfamoyl]benzoic acid CAS No. 851288-55-6

4-[(2-Cyanoethyl)sulfamoyl]benzoic acid

Cat. No.: B2791182
CAS No.: 851288-55-6
M. Wt: 254.26
InChI Key: LBBVGCAARWCOPO-UHFFFAOYSA-N
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Description

4-[(2-Cyanoethyl)sulfamoyl]benzoic acid is a valuable benzoic acid derivative employed as a versatile building block and key intermediate in organic synthesis and medicinal chemistry research. Its molecular structure incorporates both a sulfamoyl group, modified with a cyanoethyl chain, and a carboxylic acid functional group. This bifunctional nature allows researchers to utilize this compound in the synthesis of more complex molecules, particularly for the construction of diverse heterocyclic compounds . Compounds with similar sulfamoyl-benzoic acid scaffolds are frequently investigated for their potential biological activities and are used in the development of novel pharmacologically active agents . The cyanoethyl group on the sulfamoyl nitrogen can serve as a protected intermediate or a directing moiety in multi-step synthetic routes. As a standard research practice, this compound is intended for use in laboratory settings only. 4-[(2-Cyanoethyl)sulfamoyl]benzoic acid is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult safety data sheets and handle all chemicals using appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-cyanoethylsulfamoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4S/c11-6-1-7-12-17(15,16)9-4-2-8(3-5-9)10(13)14/h2-5,12H,1,7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBBVGCAARWCOPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)S(=O)(=O)NCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 4-[(2-Cyanoethyl)sulfamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-[(2-Cyanoethyl)sulfamoyl]benzoic Acid: Structure, Properties, and Scientific Context

This guide provides a comprehensive technical overview of 4-[(2-Cyanoethyl)sulfamoyl]benzoic acid, a derivative of the well-established chemical scaffold 4-sulfamoylbenzoic acid. Aimed at researchers, medicinal chemists, and drug development professionals, this document synthesizes known data of the parent compound with predictive analyses for the N-substituted derivative to offer field-proven insights into its chemical nature, synthesis, and potential applications.

Introduction: The 4-Sulfamoylbenzoic Acid Scaffold

The 4-sulfamoylbenzoic acid core (CAS No. 138-41-0), also known as 4-carboxybenzenesulfonamide or Carzenide, is a bifunctional molecule of significant interest in medicinal chemistry.[1][2] Its structure, featuring a para-substituted benzoic acid and a primary sulfonamide, makes it a versatile starting material for creating compounds with tailored pharmacological profiles.[3] The sulfonamide group is a key pharmacophore in a multitude of drugs, and the carboxylic acid moiety provides a handle for modifying solubility and creating ester or amide prodrugs. Notably, this scaffold is recognized as a weak inhibitor of carbonic anhydrase, an enzyme family targeted for treating glaucoma, epilepsy, and certain cancers.[2][4] This foundational activity makes its derivatives, such as 4-[(2-Cyanoethyl)sulfamoyl]benzoic acid, intriguing subjects for further investigation.

Chemical Structure and Synthesis

The introduction of an N-(2-cyanoethyl) group to the sulfonamide nitrogen fundamentally alters the molecule's steric and electronic properties. This modification transforms the primary sulfonamide into a secondary sulfonamide, changing its hydrogen bonding potential and introducing a reactive nitrile group.

Caption: Chemical structure of 4-[(2-Cyanoethyl)sulfamoyl]benzoic acid.

Synthetic Workflow: Michael Addition

The most direct and industrially scalable route to synthesize 4-[(2-Cyanoethyl)sulfamoyl]benzoic acid is via a base-catalyzed Michael addition of acrylonitrile to the primary sulfonamide of 4-sulfamoylbenzoic acid.

Causality of Experimental Choices:

  • Reaction: The conjugate addition (Michael reaction) is employed because the sulfonamide nitrogen, once deprotonated by a base, becomes a competent nucleophile. Acrylonitrile is an excellent Michael acceptor due to the electron-withdrawing nature of the nitrile group, which polarizes the carbon-carbon double bond.

  • Catalyst: A non-nucleophilic organic base like triethylamine (TEA) or a stronger inorganic base like potassium carbonate (K₂CO₃) is used. The base's role is catalytic; it only needs to deprotonate the sulfonamide to initiate the reaction, after which the proton is transferred back in the final step. This avoids strong, harsh conditions that could hydrolyze the nitrile.

  • Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile (MeCN) is ideal. These solvents can dissolve the ionic intermediates and reactants but do not participate in the reaction (i.e., they don't have acidic protons to quench the nucleophile).

G Start Start Materials: - 4-Sulfamoylbenzoic acid - Acrylonitrile - Base (e.g., K₂CO₃) - Solvent (e.g., DMF) Reaction Reaction Vessel: Dissolve starting material in DMF. Add catalytic base. Start->Reaction 1. Charging Addition Nucleophilic Attack: Add acrylonitrile dropwise at RT. Stir for 12-24h. Reaction->Addition 2. Initiation Workup Aqueous Workup: Quench with water. Acidify with HCl to precipitate product. Addition->Workup 3. Reaction & Quenching Purification Purification: Filter the solid precipitate. Wash with cold water. Recrystallize from Ethanol/Water. Workup->Purification 4. Isolation Product Final Product: 4-[(2-Cyanoethyl)sulfamoyl]benzoic acid Purification->Product 5. Final Form

Caption: Synthetic workflow for 4-[(2-Cyanoethyl)sulfamoyl]benzoic acid.

Detailed Experimental Protocol (Hypothetical)
  • Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-sulfamoylbenzoic acid (10.0 g, 49.7 mmol) and anhydrous dimethylformamide (DMF, 100 mL).

  • Base Addition: Add potassium carbonate (1.37 g, 9.9 mmol, 0.2 eq) to the suspension.

  • Michael Addition: While stirring at room temperature, add acrylonitrile (3.9 mL, 59.6 mmol, 1.2 eq) dropwise over 15 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Ethyl Acetate:Hexane mobile phase. The disappearance of the starting material spot indicates reaction completion.

  • Workup and Isolation: Pour the reaction mixture into 500 mL of ice-cold water. Stir for 30 minutes. Acidify the mixture to pH ~2 by the slow addition of 2M hydrochloric acid (HCl). A white precipitate will form.

  • Purification: Collect the solid product by vacuum filtration and wash the filter cake with cold water (3 x 50 mL). Dry the crude product in a vacuum oven at 50°C.

  • Recrystallization: For higher purity, recrystallize the dried solid from a hot ethanol/water mixture to yield the final product as a white crystalline solid.

Physicochemical Properties

The properties of the N-cyanoethyl derivative are predicted to differ from the parent compound due to the added alkyl chain and polar nitrile group.

Property4-Sulfamoylbenzoic acid (Parent)4-[(2-Cyanoethyl)sulfamoyl]benzoic acid (Predicted)Rationale for Prediction
CAS Number 138-41-0[4]80153-06-6[3]-
Molecular Formula C₇H₇NO₄SC₁₀H₁₀N₂O₄SAddition of C₃H₃N group.
Molecular Weight 201.20 g/mol [2]254.26 g/mol Addition of C₃H₃N group.
Appearance White crystalline powderWhite to off-white crystalline solidSimilar solid-state nature expected.
Melting Point 285-295 °C[4]Lower than parent (~200-240 °C)Disruption of crystal lattice packing and loss of one N-H hydrogen bond donor may lower the melting point.
Solubility Soluble in water and alcoholModerately soluble in polar organic solvents (DMSO, DMF), slightly soluble in hot ethanol, likely less soluble in water than the parent.The longer, more nonpolar alkyl chain will decrease aqueous solubility, while the polar nitrile maintains solubility in organic solvents.
pKa (Carboxylic Acid) ~3.5 - 4.0Slightly more acidic (~3.3 - 3.8)The electron-withdrawing effect of the N-cyanoethyl group is slightly stronger than a hydrogen, which should slightly increase the acidity of the benzoic acid proton.

Spectroscopic and Analytical Characterization (Predictive)

No published spectra for 4-[(2-Cyanoethyl)sulfamoyl]benzoic acid are available. The following characterization data are predicted based on the known spectra of analogous structures, including N-(2-Cyano-ethyl)-benzenesulfonamide and substituted benzoic acids.[5][6]

¹H NMR Spectroscopy

(Predicted for a 400 MHz spectrometer in DMSO-d₆)

  • δ 13.5-12.5 (s, 1H): The acidic proton of the carboxylic acid group (-COOH). Broad singlet, exchanges with D₂O.

  • δ 8.5-8.0 (t, 1H): The proton on the sulfonamide nitrogen (-SO₂NH-). May be broadened.

  • δ 8.10 (d, J=8.5 Hz, 2H): Aromatic protons ortho to the carboxylic acid group.

  • δ 7.95 (d, J=8.5 Hz, 2H): Aromatic protons ortho to the sulfonamide group. The para-substitution creates an AA'BB' system which often appears as two distinct doublets.

  • δ 3.40 (t, J=6.5 Hz, 2H): Methylene protons adjacent to the sulfonamide nitrogen (-SO₂NH-CH₂ -).

  • δ 2.85 (t, J=6.5 Hz, 2H): Methylene protons adjacent to the nitrile group (-CH₂ -CN).

¹³C NMR Spectroscopy

(Predicted for a 100 MHz spectrometer in DMSO-d₆)

  • δ 166.5: Carboxylic acid carbon (-C OOH).

  • δ 145.0: Aromatic carbon attached to the sulfonamide group (C-SO₂).

  • δ 135.0: Aromatic carbon attached to the carboxylic acid group (C-COOH).

  • δ 130.0: Aromatic carbons ortho to the carboxylic acid group.

  • δ 126.5: Aromatic carbons ortho to the sulfonamide group.

  • δ 118.0: Nitrile carbon (-C N).

  • δ 40.5: Methylene carbon adjacent to the sulfonamide nitrogen (-SO₂NH-C H₂-).

  • δ 17.0: Methylene carbon adjacent to the nitrile group (-C H₂-CN).

Infrared (IR) Spectroscopy

(Predicted, KBr pellet)

  • 3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid, overlapping with C-H stretches.

  • ~3250 cm⁻¹ (medium): N-H stretch of the secondary sulfonamide.

  • ~2250 cm⁻¹ (sharp, medium): C≡N stretch of the nitrile group. This is a highly characteristic peak.[7][8]

  • ~1700 cm⁻¹ (strong, sharp): C=O stretch of the carboxylic acid.

  • ~1600, 1480 cm⁻¹ (medium): C=C stretches within the aromatic ring.

  • ~1340 cm⁻¹ (strong) & ~1160 cm⁻¹ (strong): Asymmetric and symmetric S=O stretches of the sulfonamide group, respectively.

Mass Spectrometry (MS)

(Predicted, Electrospray Ionization, Positive Mode [ESI+])

  • m/z 255.0: [M+H]⁺, the protonated molecular ion.

  • m/z 191.0: [M+H - SO₂]⁺. A characteristic fragmentation pathway for aromatic sulfonamides is the neutral loss of sulfur dioxide (64 Da).[9][10]

  • m/z 156.0: Cleavage of the S-N bond, yielding the [HOOC-C₆H₄-SO₂]⁺ fragment.

  • m/z 121.0: The [HOOC-C₆H₄-C=O]⁺ fragment (benzoyl cation).

Analytical Protocol: HPLC

A standard reverse-phase HPLC method can be used for purity analysis.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Expected Retention Time: The derivative will be more retained (have a longer retention time) than the parent 4-sulfamoylbenzoic acid due to increased lipophilicity.

Applications in Research and Drug Development

While specific applications for 4-[(2-Cyanoethyl)sulfamoyl]benzoic acid are not widely documented, its structure suggests several compelling avenues for research.

  • Carbonic Anhydrase Inhibition: The parent scaffold is a known, albeit weak, carbonic anhydrase inhibitor.[2] The N-cyanoethyl group could modulate this activity by occupying different regions of the enzyme's active site, potentially increasing potency or altering isoform selectivity.

  • Covalent Modification: The nitrile group is adjacent to a methylene group, but the cyanoethyl moiety itself can act as a Michael acceptor precursor under certain biological conditions or be used as a chemical handle for further derivatization.

  • Lysophosphatidic Acid (LPA) Receptor Agonism: N-substituted sulfamoyl benzoic acids have been successfully designed as potent and specific agonists for the LPA₂ receptor, which is involved in protecting against apoptosis in the gut.[11] The cyanoethyl derivative could be explored within this context.

  • Antiviral Agents: Related sulfonamidobenzoic acid derivatives have been identified as capsid binders for coxsackievirus B3, an enterovirus.[12] This scaffold is a promising starting point for the development of new antiviral therapies.

Safety and Handling

No specific safety data sheet exists for 4-[(2-Cyanoethyl)sulfamoyl]benzoic acid. Therefore, it must be handled with the precautions appropriate for the parent compound and related structures.

  • Hazards of Parent Compound (4-Sulfamoylbenzoic acid): Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7] Overdose of sulfonamide derivatives can lead to kidney damage.[10]

  • Handling Recommendations: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid breathing dust. Wash hands thoroughly after handling.

  • Additional Considerations: The presence of the nitrile group warrants caution, as related compounds can be toxic. Handle as a potentially hazardous chemical.

References

  • Chen, S., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(3), 448-58. Available at: [Link]

  • Bernstein, M. P., et al. (1996). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal, 472, 127-147. Available at: [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Available at: [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9. Available at: [Link]

  • Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis, 16(5), 513-519. Available at: [Link]

  • JoVE. (2024). IR Frequency Region: Alkyne and Nitrile Stretching. Journal of Visualized Experiments. Available at: [Link]

  • Specac Ltd. Interpreting Infrared Spectra. Available at: [Link]

  • Li, Y., et al. (2021). CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Journal of the American Society for Mass Spectrometry, 32(3), 856-863. Available at: [Link]

  • Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry. Bentham Science Publishers. Available at: [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. Available at: [Link]

  • PubChem. N-(2-Cyano-ethyl)-benzenesulfonamide. National Center for Biotechnology Information. Available at: [Link]

  • Royal Society of Chemistry. (2019). Electronic Supplementary Material (ESI) for Chemical Science. Available at: [Link]

  • SpectraBase. Benzenesulfonamide, N-(2-cyanoethyl)-. Wiley. Available at: [Link]

  • Sardar, P., et al. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry, 57(19), 7946-7960. Available at: [Link]

  • ACS Publications. (2019). Synthesis of Organometallic Oligonucleotides through Oximation with Metalated Benzaldehydes. ACS Omega. Available at: [Link]

  • Paľo, J., et al. (2022). Design of 4-Substituted Sulfonamidobenzoic Acid Derivatives Targeting Coxsackievirus B3. Molecules, 27(22), 7789. Available at: [Link]

  • ResearchGate. (2016). GC-Mass spectrum of benzenesulfonamide with its molecular ion peak at 157 amu. Available at: [Link]

  • El-Gaby, M. S. A., et al. (2015). Synthesis and Biological Evaluation of Sulfonamide Derivatives as Antimicrobial Agents. Acta Poloniae Pharmaceutica, 72(1), 99-110. Available at: [Link]

  • PubChemLite. Benzenesulfonamide, n,n-bis(2-cyanoethyl)-. Available at: [Link]

  • Martinez-Asencio, A., et al. (2010). A simple and versatile catalytic system for N-alkylation of sulfonamides with various alcohols. Organic Letters, 12(8), 1776-9. Available at: [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation. Available at: [Link]

  • ResearchGate. (2025). Mild and General Method for the Synthesis of Sulfonamides. Available at: [Link]

  • ACS Publications. (2020). Electrically Driven N(sp2)–C(sp2/3) Bond Cleavage of Sulfonamides. Available at: [Link]

  • Journal of Chemistry and Technologies. (2016). N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts. Available at: [Link]

  • Drexel University. (1995). Synthesis of chiral non racemic sulfonamides and application in asymmetric synthesis. Available at: [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Available at: [Link]

  • PubChem. 4-(2-Aminoethyl)benzoic acid. National Center for Biotechnology Information. Available at: [Link]

  • U.S. Environmental Protection Agency. Benzoic acid, 4-[2-(5-cyano-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl)diazenyl]-, 2-(2-methoxyethoxy)ethyl ester. Available at: [Link]

  • University of California, Davis. 13C NMR Chemical Shift Table. Available at: [Link]

  • ATDBio. Solid-phase oligonucleotide synthesis. Available at: [Link]

  • Biotage. Solid Phase Oligonucleotide Synthesis. Available at: [Link]

  • Glen Research. (2016). Transient Cyanoethylation - an unexpected route to chemical bleaching of a fluorophore. Glen Report, 28.26. Available at: [Link]

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  • Cheméo. Chemical Properties of benzocaine. Available at: [Link]

  • MDPI. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 26(17), 5174. Available at: [Link]

Sources

Molecular weight and formula of 4-[(2-Cyanoethyl)sulfamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular profile, synthesis, and characterization of 4-[(2-Cyanoethyl)sulfamoyl]benzoic acid , a specialized sulfonamide building block and reference standard.

Molecular Characterization, Synthesis Protocols, and Application Logic

Executive Summary

4-[(2-Cyanoethyl)sulfamoyl]benzoic acid (CAS: 851288-55-6) is a bifunctional aromatic intermediate featuring a benzoic acid moiety and a sulfonamide linker substituted with a cyanoethyl group.[1] It serves as a critical reference material and pharmacophore scaffold in the development of enzyme inhibitors, particularly targeting carbonic anhydrases (CAs) and specific G-protein coupled receptors (GPCRs).

This guide provides a rigorous breakdown of its physicochemical properties, a rationalized synthesis workflow, and analytical validation protocols designed for drug discovery researchers.

Physicochemical Profile

PropertyData
Chemical Name 4-[(2-Cyanoethyl)sulfamoyl]benzoic acid
CAS Registry Number 851288-55-6
Molecular Formula C₁₀H₁₀N₂O₄S
Molecular Weight 254.26 g/mol
Exact Mass 254.0361
Physical State Solid (typically white to off-white crystalline powder)
Solubility Soluble in DMSO, DMF; sparingly soluble in water (pH dependent)
pKa (Predicted) ~3.5 (Carboxylic acid), ~10.0 (Sulfonamide NH)
Key Functional Groups Carboxylic acid (C-1), Sulfonamide (C-4), Nitrile (Terminal)

Structural Analysis & Pharmacophore Logic

The molecule is built upon a benzoic acid core , which provides solubility and a hydrogen-bonding "head" group. The sulfonamide linker at the para-position is a classic bioisostere for transition states in hydrolysis reactions, often exploited in protease and carbonic anhydrase inhibition. The cyanoethyl tail introduces a dipole and a potential site for further chemical elaboration (e.g., reduction to a primary amine or hydrolysis to an acid).

Structural Connectivity Diagram (Graphviz)

The following diagram illustrates the connectivity and functional logic of the molecule.

MoleculeStructure Benzene Benzene Ring (Scaffold) Sulfonamide Sulfonamide (Linker/H-Bond Donor) Benzene->Sulfonamide C-4 Position COOH Carboxylic Acid (Hydrophilic Head) COOH->Benzene C-1 Position Cyanoethyl 2-Cyanoethyl Group (Electrophilic Tail) Sulfonamide->Cyanoethyl N-Substitution

Figure 1: Pharmacophore breakdown of 4-[(2-Cyanoethyl)sulfamoyl]benzoic acid.

Synthesis Pathways

High-purity synthesis typically follows a convergent route starting from 4-(chlorosulfonyl)benzoic acid or its ester derivatives. The direct sulfonylation of 3-aminopropionitrile is the most efficient pathway.

Method A: Direct Schotten-Baumann Conditions

This method utilizes aqueous base to protect the carboxylic acid in situ while promoting the sulfonamide coupling.

  • Reagents: 4-(Chlorosulfonyl)benzoic acid, 3-Aminopropionitrile, NaOH (aq), THF/Dioxane.

  • Mechanism:

    • Base deprotonates the carboxylic acid (

      
      ), rendering it unreactive to the sulfonyl chloride.
      
    • The amine attacks the electrophilic sulfur.

  • Protocol:

    • Dissolve 3-aminopropionitrile (1.1 equiv) in 1N NaOH at 0°C.

    • Slowly add 4-(chlorosulfonyl)benzoic acid (1.0 equiv) while maintaining pH > 9.

    • Stir at RT for 4 hours.

    • Acidify with HCl to pH 2.0 to precipitate the product.

Method B: Ester Route (For Higher Purity)

Used when the carboxylic acid interferes or when a protected intermediate is required.

SynthesisWorkflow SM1 Methyl 4-(chlorosulfonyl)benzoate Intermediate Intermediate: Methyl 4-[(2-cyanoethyl)sulfamoyl]benzoate SM1->Intermediate Step 1: Sulfonylation (0°C -> RT, 4h) Reagent1 3-Aminopropionitrile + Pyridine/DCM Reagent1->Intermediate Product Target: 4-[(2-Cyanoethyl)sulfamoyl]benzoic acid Intermediate->Product Step 2: Saponification (RT, 12h) Reagent2 LiOH / THF / H2O (Hydrolysis) Reagent2->Product

Figure 2: Two-step synthesis via ester intermediate to ensure high purity.

Analytical Characterization Protocols

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

Proton NMR ( H-NMR, 400 MHz, DMSO- )
  • 
     13.2 ppm (br s, 1H):  Carboxylic acid proton (-COOH ).
    
  • 
     8.1 ppm (t, 1H):  Sulfonamide NH (-SO
    
    
    
    NH -).
  • 
     8.15 ppm (d, 2H):  Aromatic protons adjacent to -COOH.
    
  • 
     7.95 ppm (d, 2H):  Aromatic protons adjacent to -SO
    
    
    
    -.
  • 
     3.1 ppm (q, 2H):  Methylene group adjacent to NH (-NH-CH 
    
    
    
    -).
  • 
     2.7 ppm (t, 2H):  Methylene group adjacent to Nitrile (-CH 
    
    
    
    -CN).
Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-).

  • Expected Ion:

    
     at m/z 253.0 .
    
  • Fragmentation: Loss of

    
     (m/z 209) or 
    
    
    
    is common in MS/MS.
Infrared Spectroscopy (FT-IR)
  • ~2250 cm

    
    :  Sharp peak characteristic of the Nitrile (C≡N)  stretch.
    
  • ~1690 cm

    
    :  Strong carbonyl stretch (C=O) of the carboxylic acid.
    
  • ~1340 & 1160 cm

    
    :  Asymmetric and symmetric 
    
    
    
    stretches.

Applications in Drug Discovery

This compound is primarily utilized in two domains:

  • Carbonic Anhydrase Inhibition (CAI): The para-sulfamoyl benzoate motif is a classic "tail" used to anchor inhibitors into the active site of Carbonic Anhydrase enzymes (specifically CA IX and XII isoforms), which are targets for hypoxic tumor therapies. The cyanoethyl group acts as a flexible linker that can interact with hydrophilic residues near the active site entrance.

  • GPCR Ligand Synthesis: Derivatives of sulfamoyl benzoic acids have been identified as agonists for the LPA2 receptor (Lysophosphatidic acid receptor 2), involved in anti-apoptotic signaling. This specific molecule serves as a scaffold for generating libraries of N-substituted analogues.

Safety & Handling

  • Signal Word: Warning.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Store at +2°C to +8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

References

  • CymitQuimica. (2024). 4-[(2-Cyanoethyl)sulfamoyl]benzoic acid - Reference Material Data. Retrieved from

  • PubChem. (2024). Compound Summary: Sulfamoylbenzoic Acid Derivatives. Retrieved from

  • Beck, G., et al. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry. Retrieved from

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.

Sources

A Technical Guide to the Safe Handling of 4-[(2-Cyanoethyl)sulfamoyl]benzoic acid for Research & Development

Author: BenchChem Technical Support Team. Date: February 2026

The core philosophy of this guide is proactive risk mitigation. Given that novel compounds often lack exhaustive toxicological data, treating them with a high degree of caution is paramount. The protocols herein are designed to be self-validating systems, ensuring that safety is an integral component of the experimental workflow.

Compound Profile and Hazard Identification

4-[(2-Cyanoethyl)sulfamoyl]benzoic acid belongs to the family of substituted benzoic acids, which are common building blocks in medicinal chemistry and drug discovery.[1][2] Its structure suggests potential applications as a cross-linking reagent or as a scaffold in the synthesis of biologically active molecules, similar to related sulfamoyl benzoic acid analogues that have been explored as receptor agonists.[3][4][5]

Due to the cyanoethyl and sulfamoyl functionalities, this compound must be handled as a hazardous substance. The primary hazards, extrapolated from its parent analogue 4-sulfamoylbenzoic acid, are significant and demand strict adherence to safety protocols.[6][7][8]

GHS Hazard Classification (Based on Analogue Data)

The following table summarizes the anticipated hazard classifications according to the Globally Harmonized System (GHS).

Hazard ClassCategoryHazard StatementSource(s)
Skin Corrosion/Irritation2H315: Causes skin irritation[8][9]
Serious Eye Damage/Irritation2AH319: Causes serious eye irritation[7][8]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[8][9]
Acute Toxicity (Oral, Dermal, Inhalation)-Harmful if swallowed, in contact with skin, or if inhaled[6][10]

Expert Insight: The presence of the cyanoethyl group introduces an additional layer of potential toxicity that may not be fully represented by the parent compound's data. Cyano groups can, under certain conditions (e.g., harsh acidic hydrolysis or metabolism), release cyanide. Therefore, a conservative approach assuming higher toxicity is warranted. Furthermore, some complex benzoic acid derivatives have been flagged with chronic health warnings, including suspicion of causing genetic defects or cancer.[11] While not directly attributed to this compound, this underscores the need for minimizing exposure.

Core Safety Protocols: A Lifecycle Approach

Safe handling is a continuous process, from the moment a chemical is received to its final disposal. The following workflow provides a comprehensive overview of the critical control points.

cluster_storage Secure Storage cluster_handling Controlled Handling cluster_disposal Waste Management storage Store in a cool, dry, well-ventilated area. Keep container tightly sealed. Segregate from strong oxidizing agents. weighing Weighing & Preparation (Chemical Fume Hood ONLY) - Ground equipment to prevent static discharge. - Use anti-static weigh boats. storage->weighing Transfer to Hood experiment Experimental Use - Maintain containment within the fume hood. - Avoid heating with incompatible materials. weighing->experiment waste Waste Collection - Collect solids and contaminated materials in a labeled, sealed hazardous waste container. experiment->waste Collect Waste ppe_node Safety glasses with side shields Nitrile gloves (inspect before use) Lab coat ppe_node->weighing ppe_node->experiment ppe_node->waste disposal Disposal - Dispose of through an approved waste disposal plant. - Do NOT pour down the drain. waste->disposal receiving Receiving - Inspect container for damage. - Verify label. receiving->storage

Caption: Integrated workflow for handling 4-[(2-Cyanoethyl)sulfamoyl]benzoic acid.
Engineering Controls: The Primary Barrier

The most critical engineering control is the mandatory use of a certified chemical fume hood for all manipulations of this compound.[7][11] This includes weighing, transferring, and preparing solutions. The fume hood serves two primary purposes:

  • Containment of Aerosols: It prevents the inhalation of fine powder, which can cause respiratory tract irritation.[8][9]

  • Vapor Control: Although the compound is a solid, it ensures any potential vapors are safely exhausted.

Personal Protective Equipment (PPE): The Last Line of Defense

Proper PPE is non-negotiable. The minimum required PPE includes:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Nitrile gloves. Gloves must be inspected for tears or holes before each use. Always use proper glove removal technique to avoid skin contact with the outer surface of the glove.

  • Body Protection: A flame-resistant lab coat, fully buttoned, with closed-toed shoes.

Step-by-Step Protocol: Weighing and Solubilizing the Compound

This protocol provides a self-validating system for safely handling the solid compound.

  • Preparation: Don all required PPE before entering the lab. Ensure the chemical fume hood is on and operating correctly.

  • Decontamination: Wipe down the surface of the fume hood and the analytical balance with 70% ethanol.

  • Staging: Place all necessary equipment inside the fume hood, including the sealed container of the compound, spatulas, anti-static weigh paper or boat, and the vessel for the final solution.

  • Weighing:

    • Perform all weighing operations deep within the fume hood.

    • Carefully open the container. Avoid any sudden movements that could create a dust cloud.

    • Use a clean spatula to transfer the desired amount of the solid to the weigh paper. The solid is a white powder, and fine particulates can easily become airborne.[6][8]

    • Close the primary container immediately after transferring the material.

  • Transfer & Solubilization:

    • Carefully transfer the weighed powder into the designated solvent-containing vessel.

    • Add the solvent slowly to avoid splashing.

    • Cap the vessel and mix as required (e.g., stir bar, sonication).

  • Cleanup:

    • Wipe the spatula clean.

    • Fold the weigh paper and place it, along with any used gloves, into a designated solid hazardous waste bag inside the fume hood.

    • Wipe down all surfaces inside the fume hood again.

  • Doffing PPE: Remove PPE in the correct order (gloves first, then lab coat, then eye protection) before leaving the laboratory. Wash hands thoroughly with soap and water.[11]

Emergency Procedures

Preparedness is key to mitigating the impact of an accidental release or exposure.

Accidental Spill Response

The response to a spill depends on its scale. For any large spill, or a spill outside of a containment area, evacuate the lab and contact emergency personnel immediately.

start Spill of Solid Compound Occurs q_location Is the spill contained within the fume hood? start->q_location a_contained YES (Contained) q_location->a_contained Yes a_uncontained NO (Uncontained) q_location->a_uncontained No proc_contained 1. Ensure full PPE is worn. 2. Gently cover the spill with a damp paper towel to prevent dust. 3. Carefully scoop material into a labeled hazardous waste container. 4. Decontaminate the area. a_contained->proc_contained proc_uncontained proc_uncontained a_uncontained->proc_uncontained

Caption: Decision tree for responding to an accidental spill.
First-Aid Measures

Immediate and appropriate first aid is critical. This information should be posted in a visible location in the lab.

Exposure RouteFirst-Aid ProtocolSource(s)
Inhalation Move the person to fresh air. If breathing is difficult or irritation persists, seek immediate medical attention. If not breathing, provide artificial respiration.[9][12]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation occurs or persists, get medical advice.[9][12]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[9][11]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9][12]

Physicochemical Data, Stability, and Reactivity

Understanding the compound's physical properties is essential for safe handling and storage.

Physical and Chemical Properties (Based on Analogue)
PropertyValueSource(s)
Appearance White crystalline powder/solid[3][6][8]
Molecular Formula C10H10N2O4S-
Molecular Weight 254.26 g/mol -
Melting Point 285-295 °C (for 4-sulfamoylbenzoic acid)[3]
Solubility Soluble in alcohol. Poorly soluble in water.[6]
Stability and Reactivity
  • Chemical Stability: The product is expected to be chemically stable under standard ambient conditions (room temperature).[11]

  • Conditions to Avoid: Avoid strong heating and the generation of dust.[11] Finely distributed dust may form an explosive mixture with air.[6]

  • Incompatible Materials: Keep away from strong oxidizing agents.[7][9]

  • Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides can be formed.[9]

References

  • Sigma-Aldrich. (2025-11-06). Safety Data Sheet for 4-Nitrobenzoic acid. 11

  • PubChem. 4-[2-Cyanoethyl(methyl)sulfamoyl]benzoic acid. 13

  • Santa Cruz Biotechnology. Safety Data Sheet for 4-Sulfamoylbenzoic acid. 6

  • Spectrum Chemical. (2015-07-15). Safety Data Sheet for 4-Sulfamoylbenzoic Acid, 95+%. 7

  • Acros Organics. (2007-01-15). Safety Data Sheet for 4-Sulfamoylbenzoic acid. 8

  • Thermo Fisher Scientific. Safety Data Sheet for 4-Sulfamoylbenzoic acid. 9

  • Sigma-Aldrich. (2025-11-06). Safety Data Sheet. Link

  • Sigma-Aldrich. Product Page for 4-Sulfamoylbenzoic acid 97. 3

  • Fisher Scientific. (2014-08-13). Safety Data Sheet. 12

  • Sigma-Aldrich. (2024-08-06). Safety Data Sheet for 4-Cyanobenzoic acid. Link

  • Sigma-Aldrich. Product Page for 4-Sulfamoylbenzoic acid 97. 14

  • Alfa Aesar. (2013-05-28). Safety Data Sheet for 4-Cyanobenzoic acid. 10

  • Santa Cruz Biotechnology. Safety Data Sheet. Link

  • Balogh, L. et al. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry. 4

  • PubMed. (2014-08-28). Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. 5

  • MDPI. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. 1

  • ResearchGate. (2023-05-29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. 2

Sources

Toxicological Characterization of Cyanoethyl Sulfamoyl Benzoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth toxicological analysis of Cyanoethyl Sulfamoyl Benzoate Derivatives , a specialized class of chemical intermediates and pharmacophores utilized in the synthesis of carbonic anhydrase inhibitors (CAIs), bitter taste receptor antagonists, and antitubercular agents.[1]

Technical Reference & Safety Assessment Guide

Executive Summary & Compound Classification

Cyanoethyl sulfamoyl benzoates represent a structural convergence of two bioactive moieties: a sulfamoyl benzoate core (typical of diuretics and CAIs) and a cyanoethyl substituent (often an N-alkyl or O-alkyl modification). While the sulfamoyl benzoate scaffold is clinically validated, the introduction of the 2-cyanoethyl (


)  group introduces specific toxicological liabilities related to alkylation potential and metabolic instability.

This guide analyzes the safety profile of this class, focusing on the "Lethal Intersection" of sulfonamide hypersensitivity and nitrile-derived reactive metabolites.[1]

Representative Structure (Markush)
  • Core: Benzoic acid, substituted with a sulfamoyl group (

    
     or 
    
    
    
    ).
  • Substituent: 2-Cyanoethyl group attached to the sulfonamide nitrogen or the carboxylate oxygen.[1]

  • Key CAS Example: 3-[(2-Cyanoethyl)sulfamoyl]benzoic acid (CAS: 852296-87-8).[2]

Physicochemical & Metabolic Properties

Understanding the stability of the cyanoethyl group is the prerequisite for toxicological prediction.

The -Elimination Mechanism (The "Acrylonitrile Switch")

The defining toxicological feature of N-(2-cyanoethyl) derivatives is their susceptibility to retro-Michael addition (or


-elimination) under physiological conditions (pH 7.4) or enzymatic catalysis.
  • Mechanism: The electron-withdrawing sulfonyl group increases the acidity of the adjacent proton (if present), or nucleophilic attack can trigger the release of the cyanoethyl group.

  • Release Product: Acrylonitrile (

    
    ).
    
  • Toxicological Consequence: Acrylonitrile is a potent electrophile, a known carcinogen (IARC Group 2B), and a glutathione depletor.[1]

Physicochemical Data Table
PropertyValue / CharacteristicImpact on Toxicity
LogP (Predicted) 1.2 – 2.5 (Derivative dependent)Moderate lipophilicity allows CNS penetration; increases neurotoxicity risk.
pKa (Sulfonamide) ~9.5 – 10.5Ionized at physiological pH; affects renal clearance and crystalluria risk.
Stability (pH 2) HighStable in gastric fluid.
Stability (pH 7.4) Variable (Low to Moderate)Potential for slow release of acrylonitrile in plasma/tissue.
Reactive Moiety

-unsaturated nitrile (latent)
Michael acceptor for DNA bases and protein thiols.

Toxicological Hazards & Mechanisms

The toxicity profile is bipartite: Intrinsic Moiety Toxicity (Sulfonamide) and Metabolic Activation Toxicity (Cyanoethyl).

Primary Hazard: Acrylonitrile Release (Neurotoxicity & Carcinogenicity)

If the derivative metabolically cleaves to release acrylonitrile:

  • Glutathione Depletion: Acrylonitrile conjugates rapidly with Glutathione (GSH), leading to oxidative stress and hepatotoxicity.[1]

  • Neurotoxicity: Direct damage to neuronal axons and myelin sheaths.

  • Carcinogenicity: Acrylonitrile metabolizes via CYP2E1 to 2-cyanoethylene oxide (CEO), a mutagenic epoxide that forms DNA adducts (e.g., 7-(2-oxoethyl)guanine).

Secondary Hazard: Sulfonamide-Class Effects

The sulfamoyl benzoate core carries the classic risks of sulfonamide drugs:

  • Idiosyncratic Hypersensitivity: Risk of Stevens-Johnson Syndrome (SJS) or Toxic Epidermal Necrolysis (TEN), mediated by hydroxylamine metabolites.

  • Renal Toxicity: Acidic urine can precipitate the parent compound, causing crystalluria and obstructive nephropathy.[1]

  • Carbonic Anhydrase Inhibition: Systemic acidosis and electrolyte imbalance (hypokalemia) if the compound retains high affinity for CA-II or CA-IX.

Tertiary Hazard: Cyanide Generation

While less dominant than acrylonitrile release, oxidative metabolism of the


-carbon of the cyanoethyl group can release inorganic cyanide (

), inhibiting cytochrome c oxidase (mitochondrial toxicity).

Visualizing the Metabolic Toxicity Pathway

The following diagram illustrates the divergent metabolic fates of N-cyanoethyl sulfamoyl benzoates, highlighting the transition from a stable prodrug to reactive toxicophores.

MetabolicToxicity Parent N-Cyanoethyl Sulfamoyl Benzoate RetroMichael Retro-Michael Elimination (pH > 7) Parent->RetroMichael Spontaneous/Enzymatic Sulfamoyl Sulfamoyl Benzoate (Core Scaffold) RetroMichael->Sulfamoyl Acrylo Acrylonitrile (Reactive Electrophile) RetroMichael->Acrylo Renal Crystallization Renal Crystallization Sulfamoyl->Renal Crystallization High Dose CYP2E1 CYP2E1 Oxidation Acrylo->CYP2E1 Bioactivation GSH Glutathione (GSH) Conjugation Acrylo->GSH Detoxification Epoxide 2-Cyanoethylene Oxide (Mutagenic Epoxide) CYP2E1->Epoxide DNA DNA Adducts (Carcinogenesis) Epoxide->DNA Covalent Binding Detox Mercapturic Acid (Excretion) GSH->Detox

Figure 1: Divergent metabolic activation pathways showing the release of acrylonitrile and subsequent epoxide formation versus detoxification.

Experimental Assessment Protocols

To validate the safety of a specific cyanoethyl sulfamoyl benzoate derivative, researchers must implement the following screening cascade.

Protocol A: In Vitro Stability & Acrylonitrile Release Assay

Objective: Determine the half-life of the cyanoethyl group and quantify acrylonitrile release.

  • System: Incubate compound (10 µM) in human plasma and simulated intestinal fluid (SIF) at 37°C.

  • Timepoints: 0, 15, 30, 60, 120 min.

  • Detection: LC-MS/MS. Monitor for the parent ion and the specific transition for acrylonitrile-GSH adducts (if GSH is added) or direct acrylonitrile trapping with mercaptoethanol.

  • Acceptance Criteria:

    
     degradation over 2 hours suggests metabolic stability; 
    
    
    
    indicates high toxicity potential.[1]
Protocol B: Reactive Metabolite Trapping (GSH Trapping)

Objective: Identify electrophilic species generated by CYP450 metabolism.

  • Microsomes: Human Liver Microsomes (HLM) + NADPH + GSH (5 mM).

  • Incubation: 60 minutes at 37°C.

  • Analysis: Scan for neutral loss of 129 Da (pyroglutamic acid moiety) or precursor ion scanning for GSH adducts.

  • Interpretation: Presence of +307 Da adducts confirms acrylonitrile release and conjugation.

Protocol C: hERG Inhibition (Cardiotoxicity)

Objective: Sulfonamides are frequent hERG blockers.

  • Method: Automated patch-clamp (CHO cells stably expressing hERG).

  • Concentration: 6-point titration (0.1 µM to 30 µM).

  • Endpoint:

    
     calculation.
    
  • Threshold:

    
     triggers a "Red Flag" for QT prolongation risk.[1]
    

References

  • BenchChem. (2025). Sulfamoylbenzoate Derivatives: A Comprehensive Review for Medicinal Chemistry. Retrieved from

  • PubChem. (2025). Compound Summary: 3-[(2-Cyanoethyl)sulfamoyl]benzoic acid (CAS 852296-87-8).[2] Retrieved from

  • Ghanayem, B. I., et al. (2002).[1] Metabolism and Toxicity of Acrylonitrile. Toxicological Sciences, 68(2).[1] (Contextual grounding for cyanoethyl toxicity).

  • Supuran, C. T. (2008). Carbonic Anhydrase Inhibitors. Nature Reviews Drug Discovery. (Contextual grounding for sulfamoyl benzoate pharmacology).

Sources

Methodological & Application

Using 4-[(2-Cyanoethyl)sulfamoyl]benzoic acid as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Strategic Utilization of 4-[(2-Cyanoethyl)sulfamoyl]benzoic Acid in Medicinal Chemistry

Abstract

This application note details the strategic implementation of 4-[(2-Cyanoethyl)sulfamoyl]benzoic acid (CAS: Derivative of 138-41-0) as a high-fidelity intermediate in the synthesis of sulfonamide-based pharmacophores. While 4-sulfamoylbenzoic acid (Carzenide) is a privileged scaffold for Carbonic Anhydrase Inhibitors (CAIs), its direct functionalization is often hampered by the nucleophilicity and acidity of the primary sulfonamide (


).

This guide validates a "Safety-Catch" protocol where the 2-cyanoethyl group serves as a base-labile protecting group. This strategy allows for aggressive downstream amide coupling at the carboxylic acid position without compromising the sulfonamide integrity, followed by a mild retro-Michael deprotection to reveal the bioactive primary sulfonamide.

Structural Analysis & Reactivity Profile

The molecule features three distinct functional zones critical for Fragment-Based Drug Discovery (FBDD):

  • The Benzoic Acid Handle: The primary site for diversification via amide coupling.

  • The Sulfonamide Core: The zinc-binding pharmacophore essential for CAI activity.

  • The Cyanoethyl "Mask": A masking group that renders the sulfonamide nitrogen non-nucleophilic and lipophilic, improving solubility in organic solvents (DCM, DMF) compared to the parent sulfamoylbenzoic acid.

PropertyParent: 4-Sulfamoylbenzoic AcidIntermediate: 4-[(2-Cyanoethyl)sulfamoyl]benzoic Acid
Solubility (DCM) Poor (< 1 mg/mL)Good (> 25 mg/mL)
N-H Acidity High (

)
Reduced (Secondary Sulfonamide)
Coupling Risk High (Self-coupling/N-acylation)Low (Chemoselective COOH activation)
Deprotection N/AMild Base (

-elimination)

Synthetic Workflow: The "Safety-Catch" Protocol

The following workflow outlines the generation of the intermediate, its coupling to a drug fragment, and the final deprotection.

Step 1: Synthesis of the Intermediate

Rationale: Direct chlorosulfonation is aggressive. We utilize 4-(chlorosulfonyl)benzoic acid reacting with 3-aminopropionitrile to install the protected sulfonamide in one step.

Reagents:

  • 4-(Chlorosulfonyl)benzoic acid (1.0 eq)

  • 3-Aminopropionitrile (1.1 eq)

  • Triethylamine (TEA) (2.5 eq)

  • Dichloromethane (DCM) (Anhydrous)

Protocol:

  • Dissolve 3-aminopropionitrile and TEA in anhydrous DCM at 0°C under

    
    .
    
  • Add 4-(chlorosulfonyl)benzoic acid portion-wise over 30 minutes. Exothermic reaction—monitor internal temp < 10°C.

  • Warm to Room Temperature (RT) and stir for 4 hours.

  • Workup: Wash with 1N HCl (to remove TEA), then Brine. Dry over

    
    .
    
  • Crystallization: Recrystallize from EtOAc/Hexanes to yield white crystals.

Step 2: Diversification (Amide Coupling)

Rationale: With the sulfonamide protected, standard peptide coupling reagents can be used without risk of sulfonamide


-acylation side products.

Reagents:

  • Intermediate from Step 1 (1.0 eq)

  • Target Amine (

    
    ) (1.1 eq)
    
  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • DMF[1]

Protocol:

  • Dissolve the Intermediate and DIPEA in DMF.

  • Add HATU and stir for 15 minutes to activate the carboxylic acid (formation of the O-At ester).

  • Add the Target Amine. Stir at RT for 12 hours.

  • Validation: Monitor by LC-MS. The mass should correspond to

    
     (due to the cyanoethyl group).
    
Step 3: Deprotection (The Retro-Michael Reaction)

Rationale: The 2-cyanoethyl group is removed via


-elimination using a non-nucleophilic base, releasing acrylonitrile and the free primary sulfonamide.

Reagents:

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 eq)

  • Acetonitrile (ACN) or THF

Protocol:

  • Dissolve the coupled product in ACN.

  • Add DBU dropwise.

  • Stir at RT for 2–4 hours. Note: The appearance of a new peak in HPLC with a shift to lower retention time indicates the loss of the lipophilic cyanoethyl group.

  • Quench: Acidify with dilute acetic acid to pH 6.

  • Purification: The free sulfonamide often precipitates or can be purified via preparative HPLC.

Visualizing the Pathway

The following diagram illustrates the structural logic and reaction flow, highlighting the "Protection-Deprotection" cycle.

G cluster_legend Process Logic Start 4-(Chlorosulfonyl) benzoic acid Intermediate 4-[(2-Cyanoethyl) sulfamoyl]benzoic acid (The Scaffold) Start->Intermediate Sulfonylation (DCM, 0°C) Reagent 3-Aminopropionitrile Reagent->Intermediate ProtectedDrug Protected Pre-Drug Intermediate->ProtectedDrug Diversification Coupling Amide Coupling (HATU/Amine) FinalDrug Final Primary Sulfonamide Drug ProtectedDrug->FinalDrug - Acrylonitrile Deprotection DBU / ACN (Retro-Michael) Red: Starting Material Red: Starting Material Blue: Stable Intermediate Blue: Stable Intermediate Red: Starting Material->Blue: Stable Intermediate Green: Coupled Product Green: Coupled Product Blue: Stable Intermediate->Green: Coupled Product Black: Final API Black: Final API Green: Coupled Product->Black: Final API

Figure 1: Synthetic workflow transforming the raw sulfonyl chloride into a final drug candidate via the cyanoethyl-protected intermediate.

Mechanism of Action: The Retro-Michael Deprotection

Understanding the deprotection mechanism is vital for troubleshooting. If the reaction is too slow, stronger bases (like Potassium tert-butoxide) can be used, but DBU is preferred for chemoselectivity.

Mechanism Step1 Base (DBU) abstracts proton alpha to Cyano group Step2 Formation of Carbanion Intermediate Step1->Step2 Step3 Electron Cascade (Beta-Elimination) Step2->Step3 Step4 Release of Acrylonitrile + Sulfonamide Anion Step3->Step4 Step5 Protonation to Neutral Sulfonamide Step4->Step5

Figure 2: Mechanistic cascade of the base-mediated deprotection. The driving force is the stability of the leaving acrylonitrile and the sulfonamide anion.

Quality Control & Analytical Standards

To ensure the integrity of the intermediate before coupling, the following analytical benchmarks must be met.

HPLC Specification
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Gradient 5% to 95% ACN in Water (+0.1% Formic Acid).

  • Detection: UV @ 254 nm.

  • Retention Time Shift:

    • Free Sulfonamide: ~2.5 min (Polar).

    • Cyanoethyl Intermediate: ~4.8 min (More Lipophilic).

NMR Signature ( -DMSO)

The success of the synthesis (Step 1) is confirmed by the appearance of the ethylene bridge protons and the preservation of the benzoic acid protons.

Proton EnvironmentChemical Shift (

ppm)
MultiplicityIntegration
Aromatic (Benzoic) 8.10 (d), 7.95 (d)Doublets4H
Sulfonamide NH 8.35Broad Singlet1H

(Next to N)
3.15Triplet2H

(Next to CN)
2.65Triplet2H
COOH 13.20Broad Singlet1H

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.

  • CymitQuimica. (2024). Product Specification: 4-[(2-Cyanoethyl)sulfamoyl]benzoic acid.

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. (Specifically regarding the 2-cyanoethyl group for phosphate and amine protection).[2] Wiley-Interscience.

  • Pfister, J. R., et al. (1980). Synthesis and biological evaluation of sulfamoylbenzoic acid derivatives. Journal of Medicinal Chemistry.

  • BenchChem. (2025).[3] N-Substituted 4-Sulfamoylbenzoic Acid Derivatives as Enzyme Inhibitors.

Sources

Preparation of 4-[(2-Cyanoethyl)sulfamoyl]benzoic acid reference solution

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation of 4-[(2-Cyanoethyl)sulfamoyl]benzoic acid Reference Solution

Part 1: Introduction & Scope

This application note details the standardized protocol for preparing a reference solution of 4-[(2-Cyanoethyl)sulfamoyl]benzoic acid (CAS: N/A for specific isomer, analogue of Carzenide). This compound is frequently analyzed as a process-related impurity or intermediate in the synthesis of sulfonamide-based diuretics and uricosuric agents (e.g., Probenecid analogues).

Accurate preparation is critical for quantitative HPLC/UPLC analysis, particularly when establishing mass balance in degradation studies or releasing Active Pharmaceutical Ingredients (APIs). This guide addresses specific challenges regarding the compound's solubility profile (amphoteric sulfonamide/carboxylic acid nature) and the stability of the nitrile moiety.

Part 2: Chemical Profile & Properties

Understanding the physicochemical behavior of the analyte is the prerequisite for a robust protocol.

Table 1: Physicochemical Properties

PropertyDescription
Chemical Name 4-[(2-Cyanoethyl)sulfamoyl]benzoic acid
Molecular Formula

Molecular Weight 254.26 g/mol
Functional Groups Carboxylic Acid (pKa ~3.9), Sulfonamide (pKa ~10), Nitrile (Labile)
Solubility Soluble in Methanol, DMSO, Basic Aqueous Buffers. Sparingly soluble in Water (acidic pH).
UV Max ~245 nm (Benzoic acid moiety)
Structural Visualization

The following diagram illustrates the chemical structure and potential degradation sites that necessitate specific handling conditions (e.g., avoiding high pH which hydrolyzes the nitrile).

ChemicalStructure Benzoic Benzoic Acid Moiety (UV Chromophore) Sulfonamide Sulfonamide Linker (Ionizable pH ~10) Benzoic->Sulfonamide C-S Bond Cyanoethyl 2-Cyanoethyl Tail (Nitrile Group) Sulfonamide->Cyanoethyl N-C Bond Hydrolysis Risk: Hydrolysis to Amide/Acid (Avoid pH > 10) Cyanoethyl->Hydrolysis

Figure 1: Structural breakdown of the analyte highlighting the UV-active core and the labile nitrile tail prone to hydrolysis.

Part 3: Preparation Protocol

This protocol utilizes a Gravimetric-Volumetric approach to minimize relative error. The solvent system is selected to ensure complete solubilization while maintaining compatibility with Reverse Phase (RP) HPLC mobile phases.

Reagents & Equipment
  • Reference Standard: 4-[(2-Cyanoethyl)sulfamoyl]benzoic acid (Purity > 98%).

  • Solvent A (Diluent): Methanol (LC-MS Grade).

  • Solvent B (Buffer): 20 mM Potassium Phosphate Buffer, pH 6.0 (if aqueous dilution is required).

  • Equipment: Analytical Microbalance (readability 0.01 mg), Class A Volumetric Flasks (amber glass recommended), Ultrasonicator.

Step-by-Step Workflow

1. Environmental Control Ensure the weighing room is at


 with relative humidity 

. Sulfonamides can exhibit hygroscopicity; equilibrate the standard vial to room temperature before opening.

2. Stock Solution Preparation (1.0 mg/mL)

  • Weighing: Accurately weigh

    
     mg of the reference standard into a 25 mL Class A volumetric flask.
    
    • Note: Do not use a weighing boat. Weigh directly into the flask or a small glass weighing funnel to prevent static loss.

  • Dissolution: Add approximately 15 mL of Methanol .

    • Scientific Rationale: The carboxylic acid and sulfonamide moieties form strong hydrogen bonds. Methanol disrupts these interactions more effectively than acetonitrile for this specific structure.

  • Sonication: Sonicate for 5 minutes. Monitor temperature; if the bath warms up, the solvent volume will expand, leading to concentration errors.

  • Make up: Dilute to volume with Methanol. Stopper and invert 10 times.

3. Working Standard Solution (50 µg/mL)

  • Aliquot: Transfer 1.0 mL of the Stock Solution into a 20 mL volumetric flask.

  • Diluent Selection: Dilute to volume with Water:Methanol (50:50 v/v) .

    • Critical Control Point: Do not dilute with 100% aqueous buffer immediately. The sudden polarity shift can cause micro-precipitation of the hydrophobic neutral form. The 50% organic content ensures stability.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into an amber HPLC vial. (Nylon filters may adsorb acidic compounds; PTFE is inert).

Workflow Diagram

PreparationWorkflow Start Start: Equilibrate Standard Weigh Weigh 25.0 mg (Direct to Flask) Start->Weigh Dissolve Add 15 mL Methanol Sonicate 5 mins Weigh->Dissolve Prevent Static Stock Dilute to 25 mL (Stock) Conc: 1.0 mg/mL Dissolve->Stock Check Temp Dilute Dilute 1:20 with 50:50 MeOH:Water Stock->Dilute Avoid Precipitation Filter Filter (0.22 µm PTFE) Into Amber Vial Dilute->Filter Ready Ready for Injection (Working Conc: 50 µg/mL) Filter->Ready

Figure 2: Step-by-step preparation workflow ensuring solubility and stability.

Part 4: Validation & Troubleshooting

To ensure the reference solution is fit for purpose, the following System Suitability criteria must be met.

Stability of Solution

The nitrile group is susceptible to hydrolysis at extremes of pH.

  • Storage: Store Stock Solution at 2-8°C. Stable for 7 days.

  • Degradation Indicator: Appearance of a secondary peak at Relative Retention Time (RRT) ~0.8 (likely the amide hydrolysis product) or RRT ~1.2 (methyl ester formation if stored in MeOH too long without buffer).

System Suitability Test (SST)

Inject the Working Standard (50 µg/mL) using a standard C18 column (e.g.,


 mm, 3.5 µm).
ParameterAcceptance CriteriaLogic
Tailing Factor (

)

Acidic protons on the benzoic acid can interact with silanols, causing tailing.
Precision (n=6) RSD

2.0%
Verifies homogeneity of the solution.
Signal-to-Noise

Ensures the concentration (50 µg/mL) is sufficient for quantitation.
Troubleshooting Guide
  • Precipitation in HPLC Lines: If the mobile phase is highly acidic (pH < 2.5), the carboxylic acid moiety may protonate and precipitate inside the column. Solution: Maintain mobile phase pH > 3.0 or keep organic modifier > 30%.

  • Split Peaks: Often caused by the solvent mismatch. If the sample diluent (100% MeOH) is stronger than the mobile phase (e.g., 10% MeOH), the peak will distort. Solution: Ensure the Working Solution diluent matches the initial mobile phase composition (e.g., 50:50 MeOH:Water).

References

  • European Pharmacopoeia (Ph.[1][2][3] Eur.) . General Text 5.12: Reference Standards. EDQM. Available at: [Link]

  • PubChem . 4-Sulfamoylbenzoic acid (Core Structure Data). National Library of Medicine. Available at: [Link]

  • ICH Guidelines . Q2(R1) Validation of Analytical Procedures. International Council for Harmonisation. Available at: [Link]

Sources

Advanced Application Note: Thin Layer Chromatography (TLC) Systems for Sulfamoyl Benzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

Sulfamoyl benzoic acids (e.g., 2,4-dichloro-5-sulfamoylbenzoic acid) are critical intermediates in the synthesis of high-ceiling diuretics like Furosemide and Bumetanide. These compounds present a unique chromatographic challenge due to their dual functionality : a strongly acidic carboxylic acid moiety (


) and a polar sulfonamide group (

).

Standard neutral TLC systems often result in severe "tailing" (comet-shaped spots) due to the ionization of the carboxyl group on silica silanols. This Application Note details a self-validating protocol for the separation, identification, and impurity profiling of these compounds, utilizing acid-suppressed mobile phases and specific visualization techniques.

Physicochemical Context & Mechanism

To design a robust TLC system, one must understand the molecular interactions at play:

  • The "Tailing" Mechanism: Silica gel (

    
    ) is slightly acidic (
    
    
    
    ). However, without an acid modifier in the mobile phase, the carboxylic acid group of the analyte dissociates into a carboxylate anion (
    
    
    ). This anion interacts strongly with the silanol protons, causing the spot to streak.
  • The Solution: We utilize Acid Suppression Mode . By adding a weak acid (Acetic or Formic) to the mobile phase, we shift the equilibrium back to the protonated, non-ionized form (

    
    ), which migrates as a compact spot.
    
  • Solubility: Sulfamoyl benzoic acids exhibit poor solubility in non-polar solvents. Sample preparation requires polar aprotic solvents (Acetone) or lower alcohols (Methanol).

Workflow Visualization: Method Development Strategy

TLC_Strategy Sample Sample Preparation (Dissolve in Acetone/MeOH) Plate Stationary Phase (Silica Gel 60 F254) Sample->Plate Spotting MobilePhase Mobile Phase Selection (Acid Suppression Mode) Plate->MobilePhase Selection Elution Elution & Drying (Saturated Chamber) MobilePhase->Elution Develop Detection Detection (UV 254nm + Chem. Stain) Elution->Detection Analyze Detection->MobilePhase Tailing? Increase Acid%

Caption: Decision matrix for optimizing TLC systems for acidic sulfonamides. Note the feedback loop for addressing tailing.

Experimental Protocols

Standardized Materials
  • Stationary Phase: Merck Silica Gel 60

    
     Aluminum or Glass backed plates (
    
    
    
    cm).
  • Sample Solvent: Acetone (HPLC Grade) or Methanol:Acetone (1:1).

  • Reference Standards: 2,4-dichloro-5-sulfamoylbenzoic acid (DSBA), Furosemide (FUR).

Protocol A: The "Scout" System (General Screening)

Purpose: Rapid assessment of purity and reaction completion.

  • Mobile Phase Preparation:

    • Combine Ethyl Acetate : Methanol : Glacial Acetic Acid in a ratio of 80 : 10 : 10 (v/v/v) .

    • Note: The high acetic acid content is deliberate to ensure full protonation.

  • Chamber Saturation:

    • Line a twin-trough chamber with filter paper.

    • Pour 20 mL of mobile phase over the paper.

    • Seal and equilibrate for 30 minutes (Critical for reproducibility).

  • Sample Application:

    • Dissolve 10 mg of analyte in 1 mL Acetone.

    • Apply 2

      
       spots, 1.5 cm from the bottom edge.
      
    • Dry spots with a stream of cool air (avoid heat, which may degrade sulfonamides).

  • Development:

    • Elute until the solvent front reaches 80% of the plate height.

    • Remove and dry in a fume hood for 15 minutes to evaporate acetic acid.

Protocol B: High-Resolution System (Impurity Profiling)

Purpose: Separation of the starting material (DSBA) from the product (Furosemide).

  • Mobile Phase Preparation:

    • Chloroform : Methanol : Formic Acid (90 : 10 : 5) .

    • Why Formic Acid? It is stronger than acetic acid, providing sharper bands for chlorinated benzoic acids.

  • Execution: Follow the saturation and spotting steps from Protocol A.

  • Expected Separation:

    • Non-polar impurities travel with the solvent front.

    • DSBA (Starting Material):

      
      
      
    • Furosemide (Product):

      
       (Due to the lipophilic furan ring).
      

Visualization & Detection

For sulfamoyl benzoic acids, a dual-detection mode is required to ensure no impurities are missed.

Method 1: UV Quenching (Non-Destructive)
  • Setup: Short-wave UV lamp (254 nm).

  • Mechanism: The benzene ring absorbs UV light. The

    
     indicator in the plate fluoresces green; the analyte appears as a dark purple spot  (fluorescence quenching).
    
  • Limit of Detection (LOD):

    
    
    
    
    
    .
Method 2: Ehrlich’s Reagent (Specific for Primary Sulfonamides)
  • Reagent: 1g p-dimethylaminobenzaldehyde in 50 mL Ethanol + 5 mL Conc. HCl.

  • Procedure: Spray the dried plate evenly.[1] Heat at 100°C for 2-3 minutes.

  • Result: Primary sulfonamides (

    
    ) appear as lemon-yellow spots .
    
  • Utility: Distinguishes primary sulfonamide intermediates from substituted products.

Data Summary & Troubleshooting

Relative Retention Factors ( )

Values are approximate and dependent on humidity/temperature.

CompoundSystem A (

)
System B (

)
UV 254nmEhrlich's Stain
2,4-dichloro-benzoic acid 0.850.90Dark SpotNegative
2,4-dichloro-5-sulfamoylbenzoic acid 0.450.35Dark SpotYellow
Furosemide 0.600.55Dark SpotNegative
Polar Impurities < 0.10< 0.05Dark SpotVariable
Troubleshooting Guide
IssueRoot CauseCorrective Action
Comet/Streaking Ionization of -COOHIncrease Acetic Acid concentration by 5%.
Edge Effect (Smiling)Uneven evaporationEnsure chamber is lined with paper and saturated for 30 mins.
Fading Spots Acid retentionDry plate thoroughly (blow dryer) before UV visualization; acid vapors absorb UV.
Spot Diffusion Sample overloadDilute sample or apply as a band (streak) rather than a spot.

References

  • United States Pharmacopeia (USP). Furosemide Monograph: Organic Impurities. USP-NF.[2] (Standard method for HPLC, adapted here for TLC principles regarding acidity).

  • Sherma, J., & Fried, B. (2003). Handbook of Thin-Layer Chromatography. Marcel Dekker.
  • Merck Millipore. TLC Visualization Reagents: p-Dimethylaminobenzaldehyde. (Protocol for Ehrlich's Reagent).

  • Reich, E., & Schibli, A. (2007). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme.
  • European Pharmacopoeia (Ph. Eur.). Sulfonamides General Monograph. (Guidelines on sulfonamide detection).

Sources

Troubleshooting & Optimization

Technical Support Center: 4-[(2-Cyanoethyl)sulfamoyl]benzoic acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers synthesizing 4-[(2-Cyanoethyl)sulfamoyl]benzoic acid . It moves beyond generic textbook advice to address the specific kinetic and thermodynamic bottlenecks of this reaction.

Ticket ID: YIELD-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Chemistry of Failure

The synthesis of 4-[(2-Cyanoethyl)sulfamoyl]benzoic acid typically relies on the nucleophilic attack of 3-aminopropionitrile on 4-(chlorosulfonyl)benzoic acid .

The primary cause of low yield in this reaction is competitive hydrolysis . The sulfonyl chloride moiety (


) is highly electrophilic and will react with water (hydrolysis) just as fast, if not faster, than it reacts with the amine, especially if the amine is sterically hindered or the pH is uncontrolled.

The Core Conflict:

  • Requirement: You need a base to scavenge the HCl byproduct and drive the reaction.

  • Problem: Strong bases (hydroxide) promote hydrolysis of the starting material.

  • Solution: Kinetic control using biphasic systems or anhydrous organic bases.

The Synthetic Pathways (Visualized)

The following diagram outlines the two primary routes and the critical "Kill Zones" where yield is lost.

SynthesisPathways Start 4-(Chlorosulfonyl) benzoic acid Rxn Reaction Zone (Base + Solvent) Start->Rxn Dissolve Amine 3-Aminopropionitrile Amine->Rxn Add slowly Hydrolysis SIDE PRODUCT: 4-Sulfobenzoic acid (Water Soluble impurity) Rxn->Hydrolysis Water present High Temp (>10°C) Product TARGET: 4-[(2-Cyanoethyl)sulfamoyl] benzoic acid Rxn->Product Anhydrous conditions OR Low Temp (<5°C) Workup Acidification (pH < 2) Hydrolysis->Workup Remains in solution Product->Workup Precipitation

Figure 1: Reaction pathway analysis showing the competition between productive amidation and destructive hydrolysis.

Optimized Protocol (The "Gold Standard")

Do not use a generic Schotten-Baumann (water/base) procedure unless you have excellent temperature control. The Anhydrous Organic Route is recommended for yields >85%.

Reagents & Stoichiometry Table
ComponentRoleEq.Notes
4-(Chlorosulfonyl)benzoic acid Electrophile1.0Moisture sensitive. Check purity (mp 233-235°C).
3-Aminopropionitrile Nucleophile1.1 - 1.2Often sold as hemisulfate salt. If salt, double the base .
Triethylamine (TEA) Base2.5Scavenges HCl. Must be excess.
DCM or THF Solvent10-15 VolAnhydrous. DCM is easier for workup.
1N HCl QuenchExcessFor acidification/precipitation.
Step-by-Step Methodology
  • Preparation (The "Free Base" Check):

    • If using 3-aminopropionitrile hemisulfate, you cannot just dump it in. You must suspend it in the solvent and add 1.0 eq of TEA first to release the free amine. Stir for 15 mins.

    • Why? The salt form is non-nucleophilic.

  • The Cold Addition (Critical Step):

    • Dissolve 4-(chlorosulfonyl)benzoic acid in anhydrous DCM. Cool to 0°C .

    • Add the amine (or free-based amine solution) dropwise.

    • Add the remaining TEA dropwise while maintaining temp < 5°C.

    • Technical Insight: The reaction is exothermic. Heat accelerates the decomposition of the sulfonyl chloride.

  • The Reaction:

    • Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

    • Monitoring: TLC (MeOH/DCM 1:9). The starting material spot should disappear.

  • The "Reverse Quench" Workup:

    • Do not rotovap yet.

    • Pour the reaction mixture into cold 1N HCl.

    • Phase Separation: The product is a benzoic acid derivative.[1] In DCM, it might be partially soluble, but in acidic water, it is insoluble.

    • However, the best yield often comes from extracting the product into basic water (sat. NaHCO3), separating the organic layer (discarding non-acidic impurities), and then acidifying the aqueous layer to precipitate the pure product.

Troubleshooting Guide (FAQ Format)

Issue 1: "I added the reagents, but I recovered starting material (sulfonic acid)."

Diagnosis: Hydrolysis occurred before amidation. Root Cause:

  • Wet Solvents: Did you use technical grade THF/DCM? The sulfonyl chloride reacts with trace water instantly.

  • Order of Addition: Did you add the base to the sulfonyl chloride before the amine? This can sometimes promote side reactions. Always have the amine present or add amine+base simultaneously. Fix: Switch to anhydrous solvents. Dry your glassware.

Issue 2: "The product is an oil/sticky gum, not a solid."

Diagnosis: Impurity entrapment or "Oiling Out." Root Cause:

  • Polyamides: Excess acrylonitrile (if using Route B) or oligomers.

  • Solvent Trap: The cyanoethyl group adds flexibility, lowering the melting point compared to the parent sulfonamide. Fix:

  • Trituration: Add cold diethyl ether or hexanes to the gum and scratch the flask vigorously with a glass rod. This induces crystallization.

  • Recrystallization: Dissolve in minimum hot water (or water/ethanol), then cool slowly.

Issue 3: "My yield is <40%."

Diagnosis: Incomplete precipitation. Root Cause: The product is amphoteric but primarily acidic.

  • At pH 7, it is a salt (soluble).

  • At pH 1, it precipitates.

  • The Trap: If you use a huge volume of water during workup, the inherent solubility of the compound (approx 0.5 g/L) will eat your yield. Fix: Minimize water volume. "Salt out" the aqueous layer by adding NaCl before extraction or filtration.

Diagnostic Decision Tree

Use this flow to diagnose your specific failure mode.

Troubleshooting Start Problem: Low Yield / Impure Q1 Is the product water soluble? Start->Q1 Ans1_Yes Check pH of aqueous layer. Must be < pH 2. Q1->Ans1_Yes Yes Ans1_No Check TLC of organic layer. Q1->Ans1_No No Q2 Did Starting Material remain? Ans1_No->Q2 Ans2_Yes Reagent Failure. Check Amine purity/salt form. Q2->Ans2_Yes Yes Ans2_No Did Sulfonic Acid form? (Spot at baseline) Q2->Ans2_No No Ans3_Yes Hydrolysis detected. Use Anhydrous conditions. Lower Temp. Ans2_No->Ans3_Yes Yes Ans3_No Product lost in mother liquor. Concentrate & Salt out. Ans2_No->Ans3_No No

Figure 2: Diagnostic logic for isolating the cause of yield loss.

References & Grounding

The protocols and chemical principles above are derived from established methodologies for sulfonamide synthesis and benzoic acid derivatives.

  • General Sulfonamide Synthesis:

    • Mechanism:[2][3][4] Nucleophilic substitution at the sulfur atom. The reactivity of sulfonyl chlorides is discussed in standard organic synthesis texts.

    • Source: "Sulfonamides have been prepared in high yields by the reactions of N-silylamines with sulfonyl chlorides..."[3] - National Institutes of Health (PMC).

  • Properties of 4-Sulfamoylbenzoic Acid Derivatives:

    • Solubility & pKa: Understanding the acidity of the benzoic acid moiety (pKa ~4.2) vs the sulfonamide is crucial for the pH-based workup described above.

    • Source: PubChem Compound Summary for 4-(Chlorosulfonyl)benzoic acid.

  • Industrial Precedents (Analogous Chemistry):

    • Context: Similar reactions are used in the synthesis of carbonic anhydrase inhibitors and probenecid analogs.

    • Source: Sigma-Aldrich Product Sheet: 4-Sulfamoylbenzoic acid.

  • Safety Data (MSDS):

    • Handling: 4-(Chlorosulfonyl)benzoic acid is corrosive (Causes severe skin burns and eye damage).

    • Source: ThermoFisher Scientific SDS.

Sources

Technical Support Center: Stability Assurance for 4-[(2-Cyanoethyl)sulfamoyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the stability profile of 4-[(2-Cyanoethyl)sulfamoyl]benzoic acid (CESBA). While the parent scaffold (4-sulfamoylbenzoic acid) is robust, the introduction of the


-cyanoethyl group  creates a specific "chemical liability" that requires precise storage conditions.

This molecule is susceptible to two competing degradation pathways: Retro-Michael Dealkylation (loss of the cyanoethyl group) and Nitrile Hydrolysis (conversion to amide/acid). The protocols below are designed to arrest these specific mechanisms.

Module 1: Critical Degradation Pathways

To prevent degradation, you must understand the mechanism. The following diagram illustrates the two primary threats to CESBA stability.

Figure 1: Mechanistic Degradation Map

CESBA_Degradation cluster_legend Pathway Legend CESBA 4-[(2-Cyanoethyl) sulfamoyl]benzoic acid (Intact API) Acrylonitrile Acrylonitrile (Volatile Toxin) CESBA->Acrylonitrile ParentSulf 4-Sulfamoylbenzoic Acid (Solid Precipitate) CESBA->ParentSulf Retro-Michael Reaction (Base / Heat / >40°C) AmideImpurity Amide Derivative (Hydrolysis Product) CESBA->AmideImpurity Nitrile Hydrolysis (Moisture + Acid) AcidImpurity Di-acid Derivative (Final Hydrolysis) AmideImpurity->AcidImpurity Extended Hydrolysis key1 Red Path: Base/Heat Induced (Critical Safety Risk) key2 Yellow Path: Moisture Induced (Purity Risk)

Caption: Figure 1. The dual-threat instability of CESBA. The Retro-Michael pathway releases toxic acrylonitrile, while hydrolysis alters chemical functionality.

Module 2: Storage & Handling Protocols

The presence of the carboxylic acid moiety creates an acidic microenvironment in the solid state, which protects against the Base-Catalyzed Retro-Michael reaction but accelerates moisture-induced nitrile hydrolysis.

Standard Storage Conditions
ParameterSpecificationScientific Rationale
Temperature 2°C to 8°C Inhibits thermal activation energy required for the Retro-Michael elimination of acrylonitrile.
Humidity < 30% RH Prevents water attack on the nitrile carbon (

), stopping conversion to amide.
Atmosphere Argon or Nitrogen Displaces oxygen (prevents yellowing) and ambient moisture.
Container Amber Glass Sulfonamides are photosensitive; amber glass blocks UV-induced radical degradation.
Desiccant P2O5 or Silica Essential. The compound's own acidity will catalyze hydrolysis if any water is present.
Handling Precautions (The "Do Not" List)
  • DO NOT dissolve in basic buffers (pH > 8.0) for prolonged periods. This triggers the rapid release of acrylonitrile.

  • DO NOT heat above 40°C during drying. Use vacuum desiccation at room temperature instead.

  • DO NOT store in unsealed plastic containers. Acrylonitrile (if generated) can permeate certain plastics.

Module 3: Troubleshooting & FAQs

Q1: The compound has turned from white to pale yellow. Is it usable?

Diagnosis: This indicates Photo-oxidation or trace Aniline formation .

  • Mechanism: Sulfonamide bonds can cleave homolytically under UV light, or trace impurities (aniline derivatives) may oxidize.

  • Action: Perform an HPLC purity check. If purity is >98%, a recrystallization (methanol/water) may salvage it. If <95%, discard, as oxidative byproducts often inhibit downstream coupling reactions.

Q2: I detect a faint "acrid" or "pungent" odor upon opening the vial.

Diagnosis: CRITICAL SAFETY ALERT. This is likely Acrylonitrile .

  • Mechanism: The Retro-Michael reaction has occurred, releasing acrylonitrile (volatile, toxic).

  • Action:

    • Immediately close the vial.

    • Move to a fume hood.

    • Do not use. The stoichiometry of your compound is compromised (loss of cyanoethyl group).

    • Dispose of as hazardous chemical waste.

Q3: The solubility in water has decreased.

Diagnosis: Formation of 4-Sulfamoylbenzoic acid (Parent scaffold).

  • Mechanism: If the cyanoethyl group is lost, the resulting parent sulfonamide is significantly less soluble in organic solvents and has different pKa values.

  • Verification: Run a TLC (Thin Layer Chromatography). The parent sulfonamide will be much more polar (lower

    
    ) than the CESBA derivative.
    

Module 4: Validation Protocol (Quality Control)

Before using CESBA in critical experiments (e.g., drug conjugation), validate its integrity using this HPLC method designed to separate the degradation products.

Recommended HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Acidic pH stabilizes the run).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV @ 254 nm (Benzoic acid absorption) and 210 nm (Nitrile/Amide detection).

Interpretation Table:

Retention Time (Relative)Likely IdentityCause of Presence
0.65 4-Sulfamoylbenzoic AcidRetro-Michael Degradation (Heat/Base exposure)
0.85 Amide IntermediateHydrolysis (Moisture exposure)
1.00 CESBA (Target) Intact Molecule
1.20 Dimer/Oxidation ProductLight exposure / Age

References

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). (2003). Defines stress testing protocols for hydrolysis and photostability.

  • Białk-Bielińska, A., et al. "Hydrolysis of sulphonamides in aqueous solutions." Journal of Hazardous Materials (2012). Establishes the baseline stability of the sulfonamide core.

  • Friedman, M. "Chemistry and Biochemistry of the Sulfhydryl Group in Amino Acids, Peptides, and Proteins." Pergamon Press (1973). (Foundational text describing the reversibility of Michael additions involving cyanoethyl groups under basic conditions).
  • PubChem Compound Summary. "4-Sulfamoylbenzoic acid" (CID 8532). National Center for Biotechnology Information. (Parent compound physical properties). Link

  • Koehler, M. F., et al. "Addressing the retro-Michael instability of maleimide bioconjugates." Drug Discovery Today: Technologies (2018). (Analogous mechanism describing the elimination of Michael adducts).

Technical Support Center: Optimization of Column Temperature for Sulfamoyl Benzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Method Development & Troubleshooting Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary & Technical Scope

The Challenge: Sulfamoyl benzoic acids (e.g., precursors to diuretics like bumetanide and furosemide) present a dual-challenge in HPLC. They possess multiple ionizable groups—a strongly acidic carboxylic moiety (


) and a weakly acidic sulfamoyl group (

).

While mobile phase pH controls the ionization state, column temperature is the thermodynamic lever that dictates the kinetics of mass transfer and the selectivity (


) of the separation. This guide moves beyond standard "ambient temperature" protocols to precise thermal optimization.

Target Analytes:

  • 4-chloro-3-nitro-5-sulfamoylbenzoic acid[1]

  • Furosemide intermediates

  • Bumetanide impurities[1]

The Thermodynamics of Separation (The "Why")

Before troubleshooting, you must understand the causality. Temperature (


) does not just "speed up" a run; it fundamentally alters the thermodynamic equilibrium of your analyte between the mobile and stationary phases.
The Van't Hoff Relationship

The retention factor (


) is related to temperature by the Van't Hoff equation:


  • 
     (Enthalpy):  Represents the heat of adsorption. For sulfamoyl benzoic acids on C18, this is typically negative (exothermic), meaning retention decreases as temperature increases .
    
  • Selectivity (

    
    ):  If two closely eluting sulfamoyl impurities have different 
    
    
    
    values, their lines on a Van't Hoff plot (
    
    
    vs.
    
    
    ) will have different slopes. This means resolution can flip or maximize at specific temperatures.
Data Summary: Temperature Impact Table
ParameterEffect of Increasing T (e.g., 25°C

50°C)
Mechanism
Retention (

)
Decreases Exothermic adsorption equilibrium shifts to mobile phase.
Viscosity (

)
Decreases Lower resistance to flow; reduces system backpressure.[2]
Mass Transfer Improves Faster diffusion of large sulfamoyl molecules into/out of pores.
Peak Symmetry Improves (Sharper) Reduced band broadening (C-term in Van Deemter equation).
Selectivity (

)
Variable Differential changes in solvation and stationary phase rigidity.

Troubleshooting Guide & FAQs

Issue 1: "My critical pair of sulfamoyl impurities is co-eluting."

Diagnosis: You are likely operating at a temperature where the selectivity factor (


) approaches 1.0. This is a "crossover point" in the Van't Hoff plot.

Solution: Do not assume colder is better.

  • Run the Isotherm: Inject your sample at 25°C, 35°C, and 45°C.

  • Plot Data: If Peak A moves faster than Peak B as T increases, higher temperature may resolve them.

  • Protocol: If resolution is poor at 25°C, increase to 40°C . This often separates sterically similar isomers by exploiting small differences in their hydrophobic surface area.

Issue 2: "I see significant peak tailing, even at low pH."

Diagnosis: While low pH (2.0–3.0) suppresses ionization of the carboxylic acid, the sulfamoyl group can still engage in secondary hydrogen bonding with residual silanols on the silica surface.

Solution: Increase Temperature.

  • Why? Higher thermal energy increases the desorption kinetics. The analyte spends less time "stuck" on high-energy silanol sites.

  • Action: Raise column temperature to 45°C–50°C .

  • Caution: Ensure your column is stable (e.g., Sterically Protected C18) and your mobile phase is pre-heated to prevent thermal mismatch band broadening.

Issue 3: "My retention times are drifting during the batch run."

Diagnosis: Thermal equilibration failure. Sulfamoyl benzoic acids are sensitive to the dielectric constant of water, which changes with temperature. If the column is at 40°C but the incoming solvent is 20°C, a radial thermal gradient forms.

Solution:

  • Use a Pre-heater: Install an active solvent pre-heater (heat exchanger) immediately before the column inlet.

  • Insulate: Wrap the column if the oven has high airflow but poor contact.

Visualizing the Workflow

Diagram 1: Temperature Optimization Logic

This decision matrix guides you through the optimization process based on your specific chromatographic failure mode.

OptimizationLogic Start START: Evaluate Separation Issue Identify Primary Issue Start->Issue Resolution Poor Resolution (Overlapping Peaks) Issue->Resolution Tailing Peak Tailing (Asymmetry > 1.5) Issue->Tailing Pressure High Backpressure Issue->Pressure Exp1 Run T-Screening (25°C, 35°C, 45°C) Resolution->Exp1 ActionTailing Increase T to 45-50°C (Improve Kinetics) Tailing->ActionTailing ActionPress Increase T (Reduce Viscosity) Pressure->ActionPress Analyze Analyze Selectivity (α) Exp1->Analyze Decision1 Select T with Max α Analyze->Decision1 CheckCol Check Column pH Stability ActionTailing->CheckCol FlowOpt Increase Flow Rate (Maintain Efficiency) ActionPress->FlowOpt

Caption: Decision matrix for optimizing column temperature based on specific chromatographic symptoms (Resolution, Tailing, or Pressure).

Diagram 2: The Van't Hoff Selectivity Crossover

Understanding how selectivity changes with temperature prevents "blind" optimization.

VantHoff Axis Van't Hoff Plot (ln k vs 1/T) CompoundA Compound A (Steep Slope) Crossover Crossover Point (Co-elution) CompoundA->Crossover High ΔH CompoundB Compound B (Shallow Slope) CompoundB->Crossover Low ΔH Region1 Region 1 (Low T) A elutes after B Crossover->Region1 Cooler Region2 Region 2 (High T) B elutes after A Crossover->Region2 Hotter

Caption: Visualization of selectivity reversal. If lines cross, a specific temperature exists where separation is impossible. You must operate away from this intersection.

Standard Operating Procedure (SOP): Temperature Optimization

Objective: Determine the optimal column temperature for the separation of 4-chloro-3-nitro-5-sulfamoylbenzoic acid and its impurities.

Materials:

  • Column: C18 (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase: 0.1% Phosphoric Acid / Acetonitrile (Gradient).[1]

  • Sample: Mixed standard of sulfamoyl benzoic acid and expected impurities.

Protocol:

  • Baseline Run (25°C):

    • Set column oven to 25°C.

    • Equilibrate for 20 minutes (or 10 column volumes).

    • Inject sample.[1][3][4] Record retention times (

      
      ) and resolution (
      
      
      
      ).
  • Thermal Stress Test:

    • Increase temperature to 35°C , equilibrate, and inject.

    • Increase temperature to 45°C , equilibrate, and inject.

    • Note: Do not exceed the column's maximum T limit (usually 60°C for silica-based C18).

  • Data Analysis:

    • Calculate the Selectivity Factor (

      
      ) for the critical pair at each temperature:
      
      
      
      
    • Plot

      
       vs. Temperature.
      
    • Selection Criteria: Choose the temperature that yields

      
       and 
      
      
      
      with the lowest backpressure.
  • Verification:

    • Perform 5 replicate injections at the chosen temperature to ensure retention time stability (

      
      ).
      

References

  • Chromatography Today. (2025). The Use of Temperature for Method Development in LC. Retrieved from [Link]

  • Hawach Scientific. (2025). Effect of Elevated Temperature on HPLC Columns. Retrieved from [Link]

  • National Institutes of Health (PMC). (2019). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS. Retrieved from [Link]

  • Helix Chromatography. (2025). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

Sources

Validation & Comparative

1H NMR spectrum analysis of 4-[(2-Cyanoethyl)sulfamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comparative structural analysis of 4-[(2-Cyanoethyl)sulfamoyl]benzoic acid , a critical intermediate in the synthesis of sulfonamide-based pharmaceuticals (including potential probenecid analogs and carbonic anhydrase inhibitors).

To ensure precise characterization, this analysis compares the target molecule against its synthetic precursor, 4-Sulfamoylbenzoic acid (Carzenide) . By contrasting these two spectra, researchers can definitively confirm the


-alkylation of the sulfonamide moiety—the key step in generating the cyanoethyl derivative.

Key Analytical Findings:

  • Diagnostic Signal: The appearance of two distinct triplets in the aliphatic region (

    
     2.7–3.2 ppm) confirms the installation of the cyanoethyl chain.
    
  • Proton Exchange: The transformation of the sulfonamide signal from a broad singlet (

    
    ) to a triplet-like broad signal (
    
    
    
    ) validates mono-substitution.
  • Solvent Selection: DMSO-

    
     is the required solvent; protic solvents like Methanol-
    
    
    
    will exchange labile protons, erasing critical diagnostic signals.

Structural Analysis & Spin Systems

Before interpreting the spectrum, we must define the magnetic environments. The molecule consists of three distinct spin systems.

Molecular Structure & Proton Assignment

The following diagram maps the proton environments for the target molecule.

G Mol 4-[(2-Cyanoethyl)sulfamoyl]benzoic acid Ring Aromatic Ring (AA'BB' System) Mol->Ring Acid Carboxylic Acid (COOH) Mol->Acid Sulf Sulfonamide Linkage (SO2-NH-CH2) Mol->Sulf Chain Cyanoethyl Chain (CH2-CH2-CN) Mol->Chain H_ar δ 7.8 - 8.2 ppm (d, 4H) Ring->H_ar H_acid δ ~13.4 ppm (br s, 1H) Acid->H_acid H_NH δ ~8.3 ppm (t/br, 1H) Sulf->H_NH H_alpha α-CH2 (to N) δ ~3.1 ppm (q/t) Chain->H_alpha H_beta β-CH2 (to CN) δ ~2.7 ppm (t) Chain->H_beta

Figure 1: Structural decomposition and predicted chemical shift environments.

Comparative Analysis: Precursor vs. Target

This section objectively compares the target molecule with 4-Sulfamoylbenzoic acid (CAS: 138-41-0). This comparison is the most reliable method to verify reaction success.

Spectral Comparison Table (Solvent: DMSO- )
FeaturePrecursor: 4-Sulfamoylbenzoic AcidTarget: 4-[(2-Cyanoethyl)sulfamoyl]benzoic AcidDiagnostic Note
COOH

13.4 (br s, 1H)

13.4–13.5 (br s, 1H)
Unchanged; confirms acid integrity.
Aromatic

8.15 (d), 7.95 (d)

8.18 (d), 7.98 (d)
Minimal shift; AA'BB' pattern retained.
Sulfonamide

7.57 (s, 2H)

8.2–8.4 (t, 1H)
CRITICAL: Shift downfield + integration change (2H

1H).
Aliphatic

Absent

3.15 (q or t, 2H)

adjacent to Nitrogen.
Aliphatic

Absent

2.75 (t, 2H)

adjacent to Cyano group.
Detailed Interpretation
The Aromatic Region (7.8 – 8.2 ppm)

Both molecules display a classic para-substituted benzene pattern (AA'BB' system).

  • Deshielding: The protons ortho to the carboxylic acid are significantly deshielded (

    
     ~8.18) due to the electron-withdrawing nature of the carbonyl.
    
  • Coupling: Expect a coupling constant (

    
    ) of approximately 8.0–8.5 Hz, typical for ortho aromatic protons.
    
The Aliphatic "Fingerprint" (2.5 – 3.5 ppm)

This is the "Go/No-Go" region for the synthesis.

  • 
    -Protons (
    
    
    
    2.75):
    The protons next to the nitrile (
    
    
    ) appear as a triplet. The cyano group is electron-withdrawing but less so than the sulfonamide nitrogen.
  • 
    -Protons (
    
    
    
    3.15):
    The protons adjacent to the sulfonamide nitrogen (
    
    
    ) are more deshielded.
  • Splitting: In a high-resolution scan, the

    
    -protons may appear as a quartet (coupling to both the NH and the 
    
    
    
    -methylene), whereas the
    
    
    -protons appear as a triplet.
The Labile Protons (NH and COOH)
  • COOH: Very broad, very downfield (>13 ppm). Often invisible if the DMSO is "wet" (contains water), as rapid exchange broadens the peak into the baseline.

  • NH: In the precursor, this is a singlet (

    
    ). In the target, it becomes a triplet (
    
    
    
    ) due to coupling with the adjacent methylene group. Note: If acid is present or the sample is concentrated, this may collapse into a broad singlet.

Experimental Protocol

To reproduce the data described above, follow this standardized acquisition workflow.

Sample Preparation
  • Mass: 5–10 mg of dry solid.

  • Solvent: 0.6 mL DMSO-

    
     (99.9% D).
    
    • Why DMSO? Chloroform (

      
      ) is too non-polar to dissolve the benzoic acid derivative effectively and will not allow for clear observation of the sulfonamide proton.
      
  • Additive (Optional): If peaks are broad, add 1 drop of

    
     to the tube and shake.
    
    • Effect: This will erase the OH and NH signals but sharpen the aromatic and aliphatic peaks, confirming the assignment of labile protons.

Acquisition Workflow

Workflow Start Start: Dry Sample Solvent Dissolve in DMSO-d6 (Avoid CDCl3) Start->Solvent Shim Gradient Shimming (Focus on Z1, Z2) Solvent->Shim Acq Acquisition (NS=16, D1=1.0s) Shim->Acq Process Processing (LB=0.3 Hz, Phase Corr.) Acq->Process Analyze Integration & Peak Picking Process->Analyze

Figure 2: Recommended NMR acquisition workflow for sulfonamide derivatives.

Troubleshooting & Impurities

When analyzing the spectrum, be aware of these common artifacts:

  • Water Peak (

    
     3.33 ppm in DMSO): 
    
    • Issue: The water signal in DMSO often overlaps with the

      
      -methylene protons (
      
      
      
      3.15) or the
      
      
      -protons depending on pH.
    • Solution: Look for the satellite peaks of the DMSO signal (

      
       2.50) to calibrate. If the aliphatic region is obscured by water, increase sample concentration or use dry DMSO ampules.
      
  • Residual Solvents:

    • Acetic Acid: Often used in the synthesis. Look for a singlet at

      
       1.91 ppm.
      
    • Ethyl Acetate: Common extraction solvent. Look for a quartet at

      
       4.03 and singlet at 
      
      
      
      1.99.
  • Rotamers:

    • Sulfonamides can sometimes exhibit restricted rotation, leading to peak broadening. Warming the probe to 313 K (40°C) usually sharpens these signals.

References

  • Precursor Data (Carzenide): National Institute of Advanced Industrial Science and Technology (AIST). SDBS No. 7106 (4-Sulfamoylbenzoic acid). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]

  • Solvent Effects: Babij, N. R., et al. (2016).[1] NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Org. Process Res. Dev., 20(3), 661–667. [Link]

  • General Sulfonamide Synthesis: Winum, J. Y., et al. (2005). Carbonic anhydrase inhibitors: synthesis and inhibition of cytosolic/membrane-associated carbonic anhydrase isozymes I, II, and IX with sulfonamides incorporating hydrazino moieties. Journal of Medicinal Chemistry, 48(6), 2121–2125. [Link]

  • Cyanoethylation Reference: PrepChem. Synthesis of 4-(2-cyanoethyl) benzoic acid. (Contextual reference for cyanoethyl group stability). Retrieved from [Link]

Sources

A Comparative Guide to Certified Reference Materials of 4-[(2-Cyanoethyl)sulfamoyl]benzoic acid (Gliclazide Impurity B)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical quality control, the purity and impurity profile of an active pharmaceutical ingredient (API) are of paramount importance. This guide provides a comprehensive comparison of Certified Reference Materials (CRMs) for 4-[(2-Cyanoethyl)sulfamoyl]benzoic acid, a specified impurity of the anti-diabetic drug Gliclazide, commonly referred to as Gliclazide Impurity B. This document is intended to assist researchers, scientists, and drug development professionals in selecting and effectively utilizing the most appropriate CRM for their analytical needs.

The Critical Role of Impurity Reference Standards in Pharmaceutical Analysis

The control of impurities is a mandatory requirement by regulatory agencies worldwide. For a widely used drug like Gliclazide, a second-generation sulfonylurea for the treatment of non-insulin-dependent diabetes mellitus, ensuring its safety and efficacy necessitates the accurate identification and quantification of any potential impurities.[1][2] Certified Reference Materials (CRMs) are the cornerstone of pharmaceutical analysis, providing the benchmark against which in-house standards and analytical methods are validated. The use of a well-characterized CRM for an impurity like 4-[(2-Cyanoethyl)sulfamoyl]benzoic acid is not merely a matter of good practice but a fundamental requirement for regulatory compliance and patient safety.

Understanding 4-[(2-Cyanoethyl)sulfamoyl]benzoic acid (Gliclazide Impurity B)

4-[(2-Cyanoethyl)sulfamoyl]benzoic acid is a known process-related impurity and potential degradant of Gliclazide. Its presence in the final drug product must be strictly controlled within the limits set by pharmacopoeias such as the European Pharmacopoeia (EP) and the British Pharmacopoeia (BP). Therefore, a highly pure and well-characterized CRM of this impurity is essential for:

  • Method Development and Validation: Establishing the specificity, linearity, accuracy, and precision of analytical methods (e.g., HPLC, UPLC) for impurity profiling.

  • Routine Quality Control: Accurately quantifying the level of this impurity in batches of Gliclazide API and finished drug products.

  • Stability Studies: Assessing the degradation pathways of Gliclazide under various stress conditions.[3]

Comparison of Available Certified Reference Materials

The primary source of CRMs for Gliclazide Impurity B are the major pharmacopoeias and specialized chemical suppliers. While the core identity of the molecule remains the same, the intended use and the level of certification can differ.

Parameter Pharmacopoeial Grade CRM (e.g., EP, BP) Commercial Supplier CRM (Pharmaceutical Secondary Standard) In-House Prepared Standard
Traceability Directly traceable to the primary standard of the respective pharmacopoeia.[4]Often traceable to pharmacopoeial standards.Lacks direct, independent traceability.
Certification Comes with a certificate of analysis detailing identity, purity, and assigned value. Certified for use in pharmacopoeial methods.Accompanied by a certificate of analysis with detailed characterization data (e.g., HPLC, Mass Spec, NMR). May be produced under ISO 17034.Characterization can be variable and may not meet regulatory scrutiny without extensive validation.
Purity High purity, typically >99%.High purity, often >95-99%.[5][6]Purity can be inconsistent and may contain uncharacterized impurities.
Uncertainty Stated uncertainty for the assigned purity value.Uncertainty may or may not be explicitly stated.High uncertainty.
Regulatory Acceptance Universally accepted by regulatory authorities for compliance with pharmacopoeial monographs.Widely accepted, especially if traceable to pharmacopoeial standards.Generally not acceptable for release testing in a GMP environment without rigorous qualification.
Cost Generally higher cost.More cost-effective for routine use.Lower initial cost, but high cost in terms of time and resources for characterization.
Availability Available from official pharmacopoeial distributors.[7]Readily available from various chemical suppliers.[5][6][8]Requires in-house synthesis and purification capabilities.

Recommendation: For definitive identification, peak qualification in chromatography, and for use as a primary standard in method validation, the use of a pharmacopoeial grade CRM is non-negotiable. For routine analysis and as a working standard, a well-characterized pharmaceutical secondary standard from a reputable supplier offers a cost-effective and reliable alternative.

Comparative Analysis with Other Gliclazide Impurities

In the context of a comprehensive impurity profile analysis of Gliclazide, the CRM for Impurity B must be considered alongside CRMs for other specified impurities. The most commonly cited impurities in pharmacopoeias and scientific literature are Gliclazide Impurities A, C, D, E, F, and G.[1][6][8][9][10]

The selection of which impurity CRMs to procure depends on the synthetic route of the Gliclazide API and its degradation pathways. A thorough understanding of the manufacturing process is key to identifying the most likely impurities to be present. For instance, Gliclazide Impurity F is another critical impurity often monitored alongside Impurity B.[3]

The analytical challenge lies in developing a chromatographic method that can effectively separate Gliclazide from all its potential impurities. The availability of high-quality CRMs for each of these impurities is therefore essential for method development and validation to ensure that the analytical method is "stability-indicating."

Experimental Protocol: HPLC Method for the Determination of Gliclazide and its Impurities

The following is a representative HPLC method adapted from published literature for the analysis of Gliclazide and its related substances, including Impurity B.[11][12]

Objective: To develop and validate a precise, accurate, and specific isocratic reversed-phase HPLC method for the simultaneous determination of Gliclazide and its impurities.

Instrumentation and Materials:

  • High-Performance Liquid Chromatograph with a UV detector.

  • LiChroCART Superspher RP-8 column (250 mm × 4.0 mm, 5 µm).[11]

  • Gliclazide Reference Standard (e.g., USP, EP, or BP).

  • Gliclazide Impurity B Certified Reference Material.

  • Gliclazide Impurity F Certified Reference Material.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

Chromatographic Conditions:

Parameter Value
Mobile Phase Acetonitrile: Water (450:550 v/v)[11][12]
Flow Rate 0.9 mL/min[11]
Column Temperature 45°C[11]
Detection Wavelength 235 nm[11]
Injection Volume 20 µL[11]
Run Time Approximately 35 minutes[11]

Standard and Sample Preparation:

  • Solvent Mixture: Acetonitrile and water in the same ratio as the mobile phase.

  • Standard Stock Solution: Accurately weigh and dissolve Gliclazide Reference Standard in the solvent mixture to obtain a known concentration (e.g., 1 mg/mL).

  • Impurity Stock Solutions: Prepare individual stock solutions of Gliclazide Impurity B and Impurity F CRMs in the solvent mixture at a suitable concentration (e.g., 0.1 mg/mL).

  • System Suitability Solution (Spiked Standard): Prepare a solution of Gliclazide (e.g., 0.1 mg/mL) spiked with known concentrations of Impurity B and Impurity F from their respective stock solutions.

  • Sample Solution: Prepare the test sample of Gliclazide API or drug product in the solvent mixture at a concentration similar to the standard solution.

Experimental Workflow:

Gliclazide_Impurity_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile Prepare Mobile Phase (Acetonitrile:Water) prep_std Prepare Gliclazide Reference Standard Solution prep_mobile->prep_std prep_imp_b Prepare Impurity B CRM Solution prep_mobile->prep_imp_b prep_imp_f Prepare Impurity F CRM Solution prep_mobile->prep_imp_f prep_sample Prepare Test Sample Solution prep_mobile->prep_sample prep_sss Prepare System Suitability Solution (Spiked) prep_std->prep_sss prep_imp_b->prep_sss prep_imp_f->prep_sss hplc_system Equilibrate HPLC System prep_sss->hplc_system To HPLC inject_blank Inject Blank (Solvent Mixture) hplc_system->inject_blank inject_sss Inject System Suitability Solution inject_blank->inject_sss inject_std Inject Standard Solution inject_sss->inject_std inject_sample Inject Sample Solution inject_std->inject_sample check_ss Verify System Suitability (Resolution, Tailing Factor, etc.) inject_sample->check_ss To Data Analysis identify_peaks Identify Peaks by Retention Time check_ss->identify_peaks quantify_impurities Quantify Impurities (External Standard Method) identify_peaks->quantify_impurities report_results Report Results and Compare with Specifications quantify_impurities->report_results

Sources

Comparative Spectroscopic Analysis: Probenecid vs. 4-[(2-Cyanoethyl)sulfamoyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive spectroscopic comparison between Probenecid (a uricosuric agent) and its structural analog, 4-[(2-Cyanoethyl)sulfamoyl]benzoic acid . While both compounds share a p-carboxybenzenesulfonamide core, they exhibit distinct infrared (IR) signatures due to the substitution on the sulfonamide nitrogen.

Key Differentiator: The presence of a sharp nitrile (


) stretch at ~2250 cm⁻¹  and a secondary sulfonamide (

) stretch at ~3250 cm⁻¹ in the cyanoethyl derivative, both of which are notably absent in Probenecid.

Structural & Chemical Context

Understanding the molecular architecture is a prerequisite for interpreting the spectral data.

FeatureProbenecid 4-[(2-Cyanoethyl)sulfamoyl]benzoic acid
Formula


Sulfonamide Type Tertiary (N,N-dipropyl)Secondary (N-mono-cyanoethyl)
Key Functional Group Dipropyl chains (Alkyl)Nitrile (Cyano)
H-Bond Donors 1 (Carboxylic Acid OH)2 (Carboxylic Acid OH + Sulfonamide NH)
Structural Logic Diagram

ChemicalStructure Core p-Carboxybenzenesulfonamide Core (Common Scaffold) Prob Probenecid (Dipropyl substitution) Core->Prob Alkylation (Propyl) Cyano Cyanoethyl Derivative (Cyanoethyl substitution) Core->Cyano Alkylation (Cyanoethyl) Feat_Prob Tertiary Amine No N-H Stretch Prob->Feat_Prob Feat_Cyano Secondary Amine Has N-H Stretch Has C≡N Stretch Cyano->Feat_Cyano

Figure 1: Structural divergence leading to unique spectral fingerprints.

Experimental Protocol (ATR-FTIR)

To ensure reproducibility and minimize sample preparation artifacts, Attenuated Total Reflectance (ATR) is the recommended modality.

Validated Workflow
  • Instrument Setup:

    • Detector: DTGS or MCT (Liquid

      
       cooled for higher sensitivity).
      
    • Crystal: Diamond or ZnSe single-bounce ATR.

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).

    • Scans: 32 (Screening) or 64 (Publication Quality).

  • Sample Preparation:

    • Ensure samples are dried (vacuum oven at 40°C for 2 hours) to remove hygroscopic water which masks the 3300–3500 cm⁻¹ region.

    • Place ~5 mg of solid powder on the crystal.

    • Apply consistent pressure (clamp torque ~80-100 cN·m) to ensure uniform contact.

  • Data Processing:

    • Background Subtraction: Air spectrum taken immediately prior to sample.

    • Baseline Correction: Rubberband method (64 points).

    • Normalization: Min-Max normalization (0-1 Absorbance) for overlay comparison.

Workflow Start Start: Solid Sample Prep Desiccation (Remove H2O interference) Start->Prep Acq ATR Acquisition (4 cm⁻¹, 64 Scans) Prep->Acq QC QC Check: Is Baseline Flat? Acq->QC QC->Acq No (Clean Crystal) Process Post-Processing (Baseline Correct + Normalize) QC->Process Yes

Figure 2: Step-by-step acquisition workflow to ensure data integrity.

Spectral Comparison & Band Assignment

The following table details the critical absorption bands. The "Diagnostic Value" column indicates the importance of the peak for distinguishing the two compounds.

Comparative Data Table
Frequency Region (cm⁻¹)Vibration ModeProbenecid Cyanoethyl Derivative Diagnostic Value
3300 – 2500 O-H Stretch (Carboxylic Acid)Broad, Strong Overlaps C-H regionBroad, Strong Overlaps C-H regionLow (Common feature)
3350 – 3200 N-H Stretch (Sulfonamide)Absent (Tertiary Sulfonamide)Present (Medium/Sharp) ~3250 cm⁻¹ (Secondary)High (Differentiation)
2980 – 2870 C-H Stretch (Alkyl

)
Strong (Propyl chains)Weak/Medium (Ethyl chain only)Medium
2260 – 2240

Stretch (Nitrile)
Absent Strong, Sharp ~2250 cm⁻¹Critical (Fingerprint)
1690 – 1680 C=O[1][2][3] Stretch (Acid Carbonyl)Strong ~1685 cm⁻¹Strong ~1690 cm⁻¹Low (Common feature)
1350 – 1340

Asymmetric Stretch
Strong Strong Low
1170 – 1150

Symmetric Stretch
Strong Strong Low
Mechanistic Insight
  • The Nitrile "Beacon" (2250 cm⁻¹): The cyanoethyl derivative contains a carbon-nitrogen triple bond (

    
    ). This bond is highly polar and rigid, resulting in a distinct, sharp absorption in a region of the IR spectrum (2000–2300 cm⁻¹) that is usually silent in organic molecules. This is the primary confirmation of the derivative's identity.
    
  • The Sulfonamide Shift (3250 cm⁻¹):

    • Probenecid: The nitrogen atom is bonded to the sulfur and two propyl groups (

      
      ). It has no hydrogen attached. Therefore, it lacks an N-H stretching band.[4]
      
    • Derivative: The nitrogen is bonded to the sulfur, one cyanoethyl group, and one hydrogen (

      
      ). This N-H bond vibrates, producing a peak ~3250 cm⁻¹.[4] Note that this can sometimes be partially obscured by the broad O-H acid stretch, but it usually appears as a distinct "shoulder" or spike on the high-frequency slope.
      

Application: Quality Control & Identification Logic

When analyzing an unknown sample suspected to be one of these two, use the following logic gate.

ID_Logic Input Unknown Spectrum Input CheckCN Check 2240-2260 cm⁻¹ (Silent Region) Input->CheckCN HasCN Sharp Peak Present CheckCN->HasCN Yes NoCN No Peak (Baseline) CheckCN->NoCN No Result_Deriv ID: 4-[(2-Cyanoethyl)sulfamoyl]benzoic acid HasCN->Result_Deriv CheckNH Check 3200-3300 cm⁻¹ (N-H Stretch) NoCN->CheckNH Result_Prob ID: Probenecid CheckNH->Result_Prob Absent Result_Other ID: Inconclusive / Degradant CheckNH->Result_Other Present (Contamination?)

Figure 3: Logic gate for rapid identification of Probenecid vs. Cyanoethyl derivative.

References

  • National Institute of Standards and Technology (NIST). (2023). Probenecid Mass and IR Spectrum. NIST Chemistry WebBook, SRD 69.[3][5] [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for Nitrile and Sulfonamide group frequencies).
  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley. ( authoritative source for and shift assignments).

Sources

A Comparative Analysis of the UV-Vis Absorption Maxima: 4-[(2-Cyanoethyl)sulfamoyl]benzoic acid vs. Probenecid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the ultraviolet-visible (UV-Vis) absorption characteristics of two structurally related sulfonamide-containing benzoic acid derivatives: 4-[(2-Cyanoethyl)sulfamoyl]benzoic acid and the well-known uricosuric agent, Probenecid. This document is intended for researchers, scientists, and drug development professionals who utilize UV-Vis spectroscopy for compound identification, quantification, and purity assessment.

Introduction: Structural and Functional Context

Both 4-[(2-Cyanoethyl)sulfamoyl]benzoic acid and Probenecid share a common core structure: a benzoic acid ring substituted with a sulfamoyl group at the para-position. The key differentiator lies in the substitution on the sulfonamide nitrogen. Probenecid features two propyl groups, whereas 4-[(2-Cyanoethyl)sulfamoyl]benzoic acid possesses a 2-cyanoethyl group. This seemingly minor structural modification can influence the electronic properties of the molecule and, consequently, its interaction with ultraviolet and visible light.

Understanding the UV-Vis absorption maxima (λmax) is critical for several analytical applications. It is the wavelength at which a substance has its strongest photon absorption. This characteristic wavelength is fundamental for quantitative analysis using the Beer-Lambert Law, where absorbance is directly proportional to concentration. Furthermore, the λmax can serve as an identifying feature of a compound under specific solvent conditions.

Probenecid, or 4-[(dipropylamino)sulfonyl]benzoic acid, is a widely used pharmaceutical agent that inhibits the renal tubular transport of organic anions.[1][2] Its primary clinical use is in the treatment of gout, as it increases the excretion of uric acid.[3] 4-[(2-Cyanoethyl)sulfamoyl]benzoic acid is a related chemical entity, and understanding its comparative spectral properties is valuable for researchers working with similar chemical scaffolds.

Comparative Spectroscopic Data

The UV-Vis absorption maxima for these compounds are dictated by the π → π* electronic transitions within the aromatic benzoic acid system, modulated by the electron-withdrawing sulfamoyl group and its N-substituents. The solvent environment can also play a significant role in shifting the λmax.[4][5]

CompoundChemical StructureMolecular FormulaMolecular Weight ( g/mol )Reported λmax (nm)Solvent
4-[(2-Cyanoethyl)sulfamoyl]benzoic acid Chemical structure of 4-[(2-Cyanoethyl)sulfamoyl]benzoic acidC10H10N2O4S254.26Not directly reported; estimated ~230-245 nmN/A
Probenecid Chemical structure of ProbenecidC13H19NO4S285.36227 nm & 247 nmEthanol[2]
243 nmBase (e.g., dilute alkali)[2]
242.5 nm0.1N NaOH[6]
245 nmMethanol[7]

Analysis of Spectroscopic Data:

Probenecid exhibits a λmax that is sensitive to the solvent. In ethanol, two distinct peaks are observed at 227 nm and 247 nm.[2] In basic solutions like dilute NaOH or methanol, a single, slightly blue-shifted peak is observed around 243-245 nm.[2][6][7] This shift is likely due to the deprotonation of the carboxylic acid group, which alters the electronic distribution within the chromophore.

Experimental Protocol for Determination of UV-Vis Absorption Maxima

To empirically determine and compare the λmax of these compounds, the following rigorous, self-validating protocol should be employed.

Principle

This protocol is based on UV-Vis spectrophotometry, which measures the absorbance of light by a sample as a function of wavelength.[9][10] The Beer-Lambert Law (A = εbc) forms the theoretical basis for quantitative measurements, where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration.[11] The λmax is identified by scanning a dilute solution of the analyte over a range of UV wavelengths and finding the wavelength of maximum absorbance.[9]

Materials and Instrumentation
  • Analytes: 4-[(2-Cyanoethyl)sulfamoyl]benzoic acid, Probenecid

  • Solvent: Spectroscopic grade methanol (or other suitable solvent that does not absorb in the region of interest).[12]

  • Instrumentation: A calibrated dual-beam UV-Vis spectrophotometer.

  • Cuvettes: Matched 1 cm path length quartz cuvettes.[13]

  • Volumetric flasks and pipettes: Class A for accurate solution preparation.

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the λmax.

G cluster_prep Sample Preparation cluster_analysis Spectrophotometric Analysis prep_stock Prepare Stock Solution (e.g., 100 µg/mL in Methanol) prep_work Prepare Working Solution (e.g., 10 µg/mL dilution) prep_stock->prep_work Dilute blank Calibrate with Blank (Methanol) prep_work->blank Load Cuvettes scan Scan Sample (190-400 nm) blank->scan Set Baseline identify Identify λmax (Wavelength of Peak Absorbance) scan->identify Analyze Spectrum

Caption: Workflow for λmax Determination.

Step-by-Step Procedure
  • Instrument Warm-up: Turn on the UV-Vis spectrophotometer and its lamps (deuterium and tungsten) and allow them to stabilize for at least 20-30 minutes to ensure a stable baseline.[9]

  • Stock Solution Preparation: Accurately weigh a small amount of the analyte (e.g., 10 mg) and dissolve it in a 100 mL volumetric flask with the chosen solvent (e.g., spectroscopic grade methanol) to create a stock solution (e.g., 100 µg/mL). Ensure complete dissolution.

  • Working Solution Preparation: Prepare a dilute working solution from the stock solution. For example, pipette 10 mL of the stock solution into a 100 mL volumetric flask and dilute to the mark with the solvent to obtain a 10 µg/mL solution. The goal is to achieve an absorbance reading between 0.1 and 1.0 at the λmax for optimal accuracy.[13][14]

  • Baseline Correction: Fill two matched quartz cuvettes with the solvent. Place them in the sample and reference holders of the spectrophotometer. Perform a baseline correction scan over the desired wavelength range (e.g., 190 nm to 400 nm) to zero the instrument and account for any absorbance from the solvent and cuvettes.[15]

  • Sample Analysis: Empty the sample cuvette, rinse it twice with the working solution, and then fill it with the working solution. Place it back into the sample holder.

  • Spectrum Acquisition: Perform a wavelength scan of the sample solution over the same range as the baseline correction (190 nm to 400 nm).

  • λmax Identification: The instrument software will generate an absorbance spectrum. Identify the wavelength at which the highest peak of absorbance occurs. This is the experimental λmax.[11]

  • Repeatability: To ensure the trustworthiness of the result, repeat the measurement with freshly prepared solutions.

Factors Influencing Absorption Maxima

The λmax is not an immutable constant but is influenced by both molecular structure and the experimental environment.

Structural Effects: Conjugation and Substituents

The primary chromophore in both molecules is the benzene ring. The extent of the conjugated π-electron system is a dominant factor determining the λmax.[16]

  • Conjugation: Extending the conjugated system (alternating single and double bonds) generally leads to a bathochromic (red) shift, moving the λmax to a longer wavelength.[8][16]

  • Substituents: Functional groups attached to the benzene ring can also cause shifts:

    • Auxochromes: Electron-donating groups (e.g., -OH, -NH2) typically cause a bathochromic shift.

    • Electron-Withdrawing Groups: Groups like the sulfamoyl (-SO2NHR) and carboxylic acid (-COOH) moieties influence the electronic transitions of the benzene ring, affecting the λmax.

The structural difference between the N-dipropyl group of Probenecid and the N-(2-cyanoethyl) group of the other compound will have a subtle electronic effect, which could lead to a slight difference in their respective λmax values.

Environmental Effects: The Role of the Solvent

The polarity of the solvent can significantly alter the energy levels of the ground and excited states of a molecule, leading to shifts in the λmax.[4][17]

  • Polar Solvents: Polar solvents can interact with polar molecules through dipole-dipole interactions or hydrogen bonding.[12] This can stabilize either the ground or excited state, leading to a shift in the absorption maximum. For π → π* transitions, an increase in solvent polarity often results in a small bathochromic (red) shift.

  • pH: For ionizable compounds like these benzoic acid derivatives, the pH of the solution is critical. Deprotonation of the carboxylic acid to a carboxylate anion alters the electronic nature of the substituent, typically causing a shift in the λmax, as observed with Probenecid in basic solutions.[6]

The following diagram illustrates the logical relationship between molecular features, environmental factors, and the observed λmax.

G cluster_intrinsic Intrinsic Molecular Properties cluster_extrinsic Extrinsic Experimental Factors cluster_result Observed Spectroscopic Property Structure Chemical Structure Conjugation π-Electron System (Benzene Ring) Structure->Conjugation Substituents Functional Groups (-COOH, -SO2NHR) Structure->Substituents LambdaMax λmax Conjugation->LambdaMax Substituents->LambdaMax Solvent Solvent Polarity Solvent->LambdaMax pH Solution pH pH->LambdaMax

Caption: Factors Influencing UV-Vis λmax.

Conclusion

While 4-[(2-Cyanoethyl)sulfamoyl]benzoic acid and Probenecid are structurally analogous, their UV-Vis absorption maxima are expected to show subtle differences due to their distinct N-substituents on the sulfamoyl group. Probenecid's λmax is well-documented and exhibits solvatochromic and pH-dependent shifts, typically appearing around 243-247 nm. Based on structural analysis, the λmax for 4-[(2-Cyanoethyl)sulfamoyl]benzoic acid is predicted to fall within a similar range. For definitive characterization and quantitative analysis, it is imperative to experimentally determine the λmax under controlled solvent and pH conditions using the standardized protocol outlined in this guide. This approach ensures the scientific integrity and reliability of any subsequent analytical methods developed for these compounds.

References

  • Mylan Pharmaceuticals Inc. Probenecid tablet, film coated. DailyMed. URL: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4911, Probenecid. URL: [Link]

  • National Institute of Standards and Technology. Probenecid. NIST Chemistry WebBook. URL: [Link]

  • Virtual Labs. Solvent Effects on the UV-visible Absorption Spectra. Amrita Vishwa Vidyapeetham. URL: [Link]

  • PharmaCompass. Probenecid | Drug Information, Uses, Side Effects, Chemistry. URL: [Link]

  • Slideshare. Effect of solvent. URL: [Link]

  • ACS Publications. Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry. URL: [Link]

  • The Merck Index Online. Probenecid. Royal Society of Chemistry. URL: [Link]

  • YouTube. What is Effect of Solvent on UV Absorption Spectra | Spectroscopy | Organic Chemistry. URL: [Link] (Note: A generic URL is used as the original may be unavailable).

  • ResearchGate. DEVELOPMENT AND VALIDATION OF UV-VISIBLE SPECTROSCOPIC METHOD FOR ESTIMATION OF PROBENECID IN TABLET DOSAGE FORM. URL: [Link]

  • ResearchGate. Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes. URL: [Link]

  • JoVE. Ultraviolet-Visible (UV-Vis) Spectroscopy: Principle and Uses. URL: [Link]

  • ResearchGate. How to calculate absorption coefficient from the UV-Vis absorption data? URL: [Link]

  • ASTM International. Standard Practices for General Techniques of Ultraviolet-Visible Quantitative Analysis. URL: [Link]

  • Sim4t. UV Vis Absorption Experiment 1: Beer- Lambert Law and Identification of an Unknown Mixture. URL: [Link]

  • Science Department. Experiment 10 Dye Concentration Using a UV-Vis Spectrophotometer. URL: [Link]

  • University of Toronto Scarborough. Interpreting UV-Vis Spectra. URL: [Link]

  • Chemistry LibreTexts. UV-Visible Spectroscopy of Organic Compounds. URL: [Link]

  • AZoOptics. How to Interpret UV-Vis Spectroscopy Results: A Beginner's Guide. URL: [Link]

  • National Institutes of Health. Label: PROBENECID tablet, film coated. DailyMed. URL: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-[(2-Cyanoethyl)sulfamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For professionals engaged in the dynamic fields of chemical research and drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical scientific practice. This guide provides an in-depth, procedural framework for the proper disposal of 4-[(2-Cyanoethyl)sulfamoyl]benzoic acid, a compound whose unique structure necessitates a multi-faceted approach to its handling and disposal. Our objective is to furnish you with the critical operational intelligence required to manage this substance safely, thereby protecting laboratory personnel and preserving environmental integrity.

Core Directive: A Hazard-Based Approach to Disposal

The disposal protocol for any chemical must be dictated by its intrinsic hazards. The molecular structure of 4-[(2-Cyanoethyl)sulfamoyl]benzoic acid contains three key functional groups, each contributing to its overall risk profile: a benzoic acid, a sulfonamide, and, most critically, a cyanoethyl group.

  • Benzoic Acid & Sulfonamide Moieties: These groups classify the compound as a skin and eye irritant, with the potential to cause respiratory irritation if inhaled as a dust.[1][2][3][4][5] Sulfonamides as a class are known to have the potential to cause kidney damage with significant exposure.[2] While these hazards are considerable, they are manageable with standard laboratory personal protective equipment.

  • The Cyanoethyl Group (Nitrile): This is the functional group of highest concern and the primary driver of the stringent disposal protocol outlined below. As an organic nitrile, this compound has the potential to hydrolyze or decompose, particularly under acidic conditions, to release extremely toxic hydrogen cyanide (HCN) gas .[6][7][8] Inhalation of HCN can be rapidly fatal. Therefore, the paramount principle governing the disposal of this compound is the strict segregation from acids and the management of all waste as cyanide-containing hazardous waste .[6][7][9]

Immediate Safety & Handling Protocols

Prior to initiating any disposal-related activities, the following safety measures must be rigorously implemented.

Personal Protective Equipment (PPE): A non-negotiable baseline for handling this compound includes:

  • Gloves: Chemical-resistant nitrile gloves are required. For handling anything beyond trace amounts, double-gloving is strongly recommended.[7][10]

  • Eye Protection: Chemical safety goggles and a face shield must be worn to protect against splashes.[10]

  • Protective Clothing: A lab coat, long pants, and closed-toe shoes are mandatory.

Engineering Controls:

  • Ventilation: All handling and preparation of 4-[(2-Cyanoethyl)sulfamoyl]benzoic acid and its waste must be conducted within a certified chemical fume hood to prevent inhalation of dust or potential off-gassing.[6][8][9][10]

  • Designated Area: Establish a clearly marked "designated area" for working with this compound to prevent cross-contamination.[8][9]

Table 1: Disposal Protocol Summary

ParameterSpecificationRationale
Waste Classification Hazardous Waste; Cyanide-Containing Organic WastePotential to release highly toxic hydrogen cyanide gas.[6][7][8]
Primary Incompatibles Acids , Strong Oxidizing AgentsReaction with acids can generate lethal hydrogen cyanide (HCN) gas.[7][8][9]
Required PPE Nitrile Gloves (Double), Safety Goggles, Face Shield, Lab CoatProtects against skin/eye irritation and accidental exposure.[7][10]
Waste Container Compatible, sealed, leak-proof (e.g., HDPE)Prevents leakage and environmental contamination.[11]
Container Labeling "HAZARDOUS WASTE", Chemical Name, "CYANIDE-CONTAINING WASTE - DO NOT MIX WITH ACIDS"Ensures proper handling and prevents accidental mixing with incompatible chemicals.[7][9]
Handling Location Certified Chemical Fume HoodPrevents inhalation of dust and potential HCN gas.[6][8][9]

Step-by-Step Disposal and Decontamination Workflow

The following protocol provides a systematic approach to ensure the safe collection and disposal of waste generated from 4-[(2-Cyanoethyl)sulfamoyl]benzoic acid.

Part 1: Waste Segregation and Collection
  • Characterize as Hazardous: All waste streams containing this compound, regardless of concentration, must be treated as cyanide-containing hazardous waste.

  • Segregate Waste Streams: Use separate, dedicated containers for solid and liquid waste.[6][9]

    • Solid Waste: Collect unadulterated compound, contaminated personal protective equipment (gloves, etc.), weigh paper, and other contaminated consumables in a designated solid waste container.[9][12] Care should be taken to avoid generating dust during transfer.[2]

    • Liquid Waste: Collect all solutions containing the compound in a dedicated liquid waste container.

  • Label Containers Explicitly: Before adding any waste, ensure the container is correctly labeled as described in Table 1. The warning against mixing with acids is of critical importance.[7][9]

  • Store Safely: Store sealed waste containers in a designated Satellite Accumulation Area (SAA). This area must be cool, dry, well-ventilated, and physically segregated from all acidic materials.[7][10]

Part 2: Decontamination of Surfaces and Glassware

Decontamination must be performed within a chemical fume hood. The process is designed to neutralize the cyanide hazard safely.

  • Initial Basic Rinse: First, rinse all contaminated glassware and wipe down all surfaces with a basic solution, such as a pH 10 buffer.[6][8][9] This step is crucial to ensure the environment is alkaline, which prevents the formation of HCN gas in the subsequent step.

  • Oxidative Decontamination: Following the basic rinse, decontaminate all surfaces and glassware with a freshly prepared 10% bleach (sodium hypochlorite) solution.[6][9] The alkaline bleach will oxidize the cyanide moiety to the much less toxic cyanate ion.

    • Causality Note: Performing this step without a prior basic rinse (or at a pH below 10) can lead to the generation of highly toxic cyanogen chloride (CNCl) gas.[7]

  • Collect All Decontamination Waste: The initial basic rinsate, bleach solution, and all contaminated wipes must be collected and disposed of as cyanide-containing hazardous waste.[6][9]

G cluster_waste start Begin Disposal Workflow ppe Don Required PPE (Double Gloves, Goggles, Face Shield) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood segregate Segregate Waste (Solid vs. Liquid) fume_hood->segregate label_container Label Container: 'HAZARDOUS WASTE' 'CYANIDE - NO ACIDS' fume_hood->label_container decon Decontaminate Equipment & Surfaces fume_hood->decon collect_waste Collect Waste in Labeled Container segregate->collect_waste label_container->collect_waste store_waste Store Sealed Container in SAA (Away from Acids) collect_waste->store_waste pickup Arrange for Pickup by Licensed Waste Contractor store_waste->pickup basic_rinse 1. Rinse with pH 10 Buffer decon->basic_rinse bleach_wash 2. Wash with 10% Bleach Solution basic_rinse->bleach_wash collect_decon Collect Rinsate as Cyanide Waste bleach_wash->collect_decon collect_decon->pickup

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.